H-Lys(Boc)-OMe hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANRHOPPXCBHGI-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585044 | |
| Record name | Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2389-48-2 | |
| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2389-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Methyl 2-amino-6-(Boc-amino)hexanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Lys(Boc)-OMe Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of H-Lys(Boc)-OMe hydrochloride, a key building block in peptide synthesis and medicinal chemistry.
Chemical Identity and Structure
This compound, systematically named methyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride, is a derivative of the amino acid L-lysine.[1] In this compound, the ε-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified as a methyl ester. The α-amino group is present as a hydrochloride salt. This strategic protection scheme makes it a valuable reagent for the controlled, stepwise synthesis of peptides.[2]
The chemical structure of this compound is as follows:
Molecular Formula: C₁₂H₂₅ClN₂O₄[3][4]
Molecular Weight: 296.79 g/mol [3][4]
Synonyms: Nε-Boc-L-lysine methyl ester hydrochloride, Methyl N6-(tert-butoxycarbonyl)-L-lysinate hydrochloride.[1][5]
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [3] |
| Specific Rotation | +17.0 to +20.0° (c=1, methanol) | TCI |
| Solubility | DMSO: 100 mg/mL (336.94 mM) | [2] |
| Storage | Room temperature, keep dry and cool. For long-term storage in solvent, -80°C (2 years) or -20°C (1 year). | [3] |
Spectroscopic Data
While specific spectra for this compound are not widely published, the expected characteristic signals based on its structure are described below. Researchers should acquire and interpret their own analytical data for critical applications.
-
¹H NMR: Expected signals would include a singlet around 1.4 ppm for the Boc group's nine protons, multiplets for the lysine side chain methylenes, a singlet for the methyl ester protons around 3.7 ppm, and a signal for the α-proton.
-
FT-IR: Key vibrational bands would be expected for the N-H stretching of the amine hydrochloride, C=O stretching of the carbamate and the ester, and C-O stretching frequencies.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₂H₂₄N₂O₄) at m/z 260.17.
Experimental Protocols
Synthesis of this compound
A general two-step procedure for the synthesis of this compound starting from L-lysine hydrochloride is outlined below. This is a representative protocol and may require optimization.
Step 1: Boc Protection of L-Lysine Hydrochloride
This step involves the selective protection of the ε-amino group of L-lysine.
-
Materials: L-lysine hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Diethyl ether, Ethyl acetate, Magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve L-lysine hydrochloride and a molar excess of sodium bicarbonate in water and cool the solution in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the cooled aqueous solution with vigorous stirring.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with diethyl ether to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., dilute HCl).
-
Extract the product, H-Lys(Boc)-OH, with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Step 2: Methyl Esterification and Hydrochloride Salt Formation
This step involves the esterification of the carboxylic acid and subsequent formation of the hydrochloride salt.
-
Materials: H-Lys(Boc)-OH, Methanol (MeOH), Thionyl chloride (SOCl₂) or HCl gas.
-
Procedure:
-
Suspend H-Lys(Boc)-OH in anhydrous methanol and cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the methanolic suspension with stirring. The reaction is exothermic and generates HCl in situ, which catalyzes the esterification and forms the hydrochloride salt.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
-
Caption: A simplified workflow for the synthesis of this compound.
Use in Solution-Phase Peptide Synthesis
This compound is a versatile building block for solution-phase peptide synthesis. A general protocol for coupling it to an N-terminally protected amino acid is described below.
-
Materials: N-protected amino acid (e.g., Fmoc-Ala-OH), this compound, a coupling agent (e.g., DCC, EDC), an activator (e.g., HOBt), a tertiary amine base (e.g., DIEA), and a suitable solvent (e.g., DMF, DCM).
-
Procedure:
-
Dissolve the N-protected amino acid and the activator (e.g., HOBt) in the chosen anhydrous solvent.
-
Add the coupling agent (e.g., DCC or EDC) to the solution and stir for a few minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound in the same solvent and add the tertiary amine base (e.g., DIEA) to neutralize the hydrochloride and free the α-amino group.
-
Add the neutralized H-Lys(Boc)-OMe solution to the pre-activated N-protected amino acid solution.
-
Stir the reaction mixture at room temperature until the coupling is complete (monitored by TLC).
-
Work-up the reaction mixture, which typically involves filtration to remove urea by-products (if DCC or EDC is used), followed by aqueous washes to remove excess reagents and water-soluble by-products.
-
The protected dipeptide can then be purified by column chromatography or recrystallization.
-
Caption: A general workflow for the use of this compound in peptide coupling.
Applications in Research and Drug Development
This compound is a fundamental building block in the synthesis of peptides and peptidomimetics. Its primary application lies in its ability to introduce a lysine residue with a protected side chain into a growing peptide chain. This is crucial for:
-
Synthesis of Biologically Active Peptides: Many naturally occurring and synthetic peptides with therapeutic potential contain lysine residues.
-
Site-Specific Modification: The Boc-protected ε-amino group can be deprotected at a later stage in the synthesis to allow for site-specific modifications, such as the attachment of fluorescent labels, polyethylene glycol (PEG) chains, or other functional moieties.
-
Drug Discovery: By incorporating this building block, medicinal chemists can create libraries of novel peptide-based drug candidates for screening and lead optimization.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is a combustible solid and should be stored away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. peptide.com [peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rsc.org [rsc.org]
- 4. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]
- 5. H-Lys(Boc)-OMe.HCl 2389-48-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Technical Guide to H-Lys(Boc)-OMe Hydrochloride for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-Lys(Boc)-OMe hydrochloride, a crucial building block in peptide synthesis. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its use in solution-phase peptide synthesis, and outlines the logical workflow for its application.
Core Compound Data
This compound, also known as Nε-Boc-L-lysine methyl ester hydrochloride, is a derivative of the amino acid L-lysine. The ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the carboxylic acid is protected as a methyl ester. This dual protection strategy makes it a valuable reagent in the stepwise construction of peptide chains, particularly in solution-phase synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 2389-48-2 | |
| Molecular Weight | 296.79 g/mol | [1] |
| Molecular Formula | C₁₂H₂₅ClN₂O₄ | [1] |
| Purity | ≥98.0% (TLC) | [2] |
| Appearance | White to off-white powder | |
| Specific Rotation [α]20D | +17.0° to +20.0° (c=1 in methanol) | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Melting Point | Not readily available |
Application in Peptide Synthesis
This compound is primarily utilized as a building block in solution-phase peptide synthesis. The Boc protecting group on the side chain and the methyl ester on the C-terminus allow for the selective formation of a peptide bond at the free α-amino group.
Logical Workflow for Peptide Coupling
The following diagram illustrates the general workflow for the incorporation of an H-Lys(Boc)-OMe residue into a growing peptide chain during solution-phase synthesis.
Caption: General workflow for the coupling of this compound in solution-phase peptide synthesis.
Experimental Protocol: Solution-Phase Peptide Coupling
This section provides a detailed, generalized protocol for the coupling of this compound with an N-terminally protected amino acid (e.g., Boc-Xxx-OH) in solution. This method employs dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.
Materials and Reagents:
-
This compound
-
N-Boc-protected amino acid (Boc-Xxx-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Free Amine:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA or NMM (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to liberate the free amine. This solution will be used directly in the coupling step.
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will start to form.
-
To this mixture, add the solution containing the free amine of H-Lys(Boc)-OMe from step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.
-
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, it is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid breathing dust.[3] Store the compound in a cool, dry place.
Conclusion
This compound is a versatile and indispensable reagent for the synthesis of lysine-containing peptides. Its protective group strategy facilitates controlled and efficient peptide bond formation. The information and protocols provided in this guide are intended to assist researchers in the successful application of this compound in their synthetic endeavors.
References
An In-depth Technical Guide to Nα-Boc-L-lysine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Nα-Boc-L-lysine methyl ester hydrochloride, a critical reagent in peptide synthesis and various pharmaceutical applications. This document details its properties, outlines relevant experimental protocols, and visualizes key chemical processes to support researchers in its effective application.
Core Chemical and Physical Characteristics
Nα-Boc-L-lysine methyl ester hydrochloride is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified as a methyl ester. The hydrochloride salt form enhances its stability and solubility.[1]
Table 1: Physical and Chemical Properties of Nα-Boc-L-lysine Methyl Ester Hydrochloride
| Property | Value | Reference |
| CAS Number | 55757-60-3 | [2][3] |
| Molecular Formula | C₁₂H₂₄N₂O₄·HCl | [2][3] |
| Molecular Weight | 296.83 g/mol | [2][3] |
| Appearance | White to off-white solid (hygroscopic) | [2][3] |
| Purity | ≥ 98% (TLC) | [2][3] |
| Optical Rotation | [α]²⁵_D = -19 ± 1.5º (c=1 in MeOH) | [2][3] |
| Storage Conditions | Store at ≤ -15 ºC | [2][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of Nα-Boc-L-lysine methyl ester hydrochloride are essential for its effective use. Below are representative protocols based on established chemical principles.
Synthesis of Nα-Boc-L-lysine Methyl Ester
General Synthesis Steps:
-
Esterification of L-lysine: L-lysine hydrochloride is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride or trimethylchlorosilane) to produce L-lysine methyl ester dihydrochloride.[5]
-
Selective Nα-Boc Protection: The resulting L-lysine methyl ester dihydrochloride is then reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to selectively protect the α-amino group.[4] The pH is carefully controlled to favor the reaction at the more nucleophilic α-amino group.
-
Purification: The crude product is purified using extraction and crystallization techniques.[4]
Boc Group Deprotection
The removal of the Boc protecting group is a critical step in peptide synthesis and is typically achieved under acidic conditions.[6]
Protocol for Acid-Catalyzed Boc Deprotection:
-
Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (e.g., 4M HCl in dioxane).[6]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the deprotected amine is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
-
The product can be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration.[6]
Analytical Characterization (Predicted)
While specific experimental spectral data for Nα-Boc-L-lysine methyl ester hydrochloride is not widely available, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.
Table 2: Predicted Spectral Data for Nα-Boc-L-lysine Methyl Ester Hydrochloride
| Analytical Technique | Predicted Key Signals |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the lysine side chain protons, the α-proton (triplet or multiplet, ~4.2 ppm), and the methyl ester protons (singlet, ~3.7 ppm). |
| ¹³C NMR | Carbonyl signals for the methyl ester and the Boc group (~173 ppm and ~156 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), and signals for the lysine backbone and side chain carbons.[7][8] |
| FT-IR (cm⁻¹) | Carbonyl stretching vibrations for the ester (~1740 cm⁻¹) and the carbamate (~1700 cm⁻¹), N-H stretching (~3300-3400 cm⁻¹), and C-H stretching vibrations. |
| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ for the free amine (after loss of HCl) would be observed at m/z 261.18. Fragmentation would likely involve the loss of the Boc group. |
Applications in Synthesis and Drug Development
Nα-Boc-L-lysine methyl ester hydrochloride is a valuable building block in several areas of chemical and pharmaceutical research.
-
Peptide Synthesis: It is a key component in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc group provides temporary protection for the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain.[2][3]
-
Drug Development: This compound serves as a precursor in the synthesis of various pharmaceutical intermediates. The lysine side chain can be a site for further modification to introduce functionalities that can enhance the therapeutic properties of a molecule.[2][3]
-
Bioconjugation: The free ε-amino group of the lysine side chain can be used for conjugation to other molecules, such as fluorescent dyes, polymers, or drug molecules, to create complex bioconjugates.[3]
Visualized Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key processes involving Nα-Boc-L-lysine methyl ester hydrochloride.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride - Google Patents [patents.google.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 8. Boc-Lys-OH(13734-28-6) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to H-Lys(Boc)-OMe Hydrochloride for Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of H-Lys(Boc)-OMe hydrochloride, a key reagent in proteomics and chemical biology. We will delve into its chemical properties, applications in peptide synthesis for proteomics, and provide a detailed experimental protocol for its use in generating modified peptides for mass spectrometry analysis.
Introduction to this compound
This compound, also known as Nε-(tert-Butoxycarbonyl)-L-lysine methyl ester hydrochloride, is a derivative of the amino acid L-lysine.[1][2] It is a crucial building block in peptide synthesis, particularly for research focused on post-translational modifications (PTMs) of lysine residues.[3] The strategic protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group and the carboxyl group as a methyl ester allows for the selective modification of the ε-amino group of the lysine side chain. This feature is instrumental in the synthesis of peptides with specific modifications, such as acetylation, methylation, or for the attachment of labels and probes used in proteomics studies.[3]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Reference |
| Synonyms | Nε-Boc-L-lysine methyl ester hydrochloride, Methyl N6-(tert-butoxycarbonyl)-L-lysinate Hydrochloride | [1][2] |
| CAS Number | 2389-48-2 | [1] |
| Molecular Formula | C₁₂H₂₄N₂O₄·HCl | [1] |
| Molecular Weight | 296.79 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98.0% (TLC) | [1] |
| Solubility | Soluble in water and methanol. | |
| Storage | Store at 2-8°C. |
Applications in Proteomics Research
The primary application of this compound in proteomics is as a precursor for the synthesis of peptides containing modified lysine residues. These synthetic peptides serve as invaluable tools for:
-
Mass Spectrometry Standards: Isotopically labeled peptides synthesized using this compound are used as internal standards for the absolute quantification of proteins and their PTMs by mass spectrometry.
-
Activity-Based Probes (ABPs): The free ε-amino group, after deprotection of the Boc group, can be functionalized to create activity-based probes. These probes are designed to covalently bind to the active site of specific enzymes, allowing for their identification and characterization in complex biological samples.
-
Studying Post-Translational Modifications: By incorporating modified lysine residues into peptides, researchers can investigate the impact of specific PTMs on protein structure, function, and interaction with other molecules. This is particularly relevant in the study of epigenetics, where histone modifications on lysine residues play a crucial role in gene regulation.
-
Peptide Libraries: this compound is a key component in the generation of peptide libraries with diverse lysine modifications, which can be used to screen for enzyme substrates or inhibitors.[3]
Experimental Workflow and Protocols
A general workflow for the utilization of this compound in a proteomics context involves the synthesis of a labeled peptide, which is then used as a standard for quantitative mass spectrometry.
Detailed Experimental Protocol: Synthesis of a Labeled Peptide for Mass Spectrometry
This protocol outlines the synthesis of a peptide containing a Boc-protected lysine, which can be further modified or used directly in proteomics experiments. This is a general protocol for solution-phase peptide synthesis.
Materials:
-
This compound
-
N-terminally protected amino acid (e.g., Fmoc-Ala-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Ether
-
HPLC-grade water and acetonitrile
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) and the N-terminally protected amino acid (1 equivalent) in DMF.
-
Activation: Add HBTU (1 equivalent) and HOBt (1 equivalent) to the solution and stir for 5 minutes at room temperature.
-
Coupling: Add DIPEA (2 equivalents) to the reaction mixture and stir for 2-4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the resulting dipeptide by flash column chromatography.
-
Deprotection of N-terminal protecting group (if Fmoc): Treat the purified dipeptide with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Further Elongation (if necessary): Repeat steps 1-6 to add more amino acids to the peptide chain.
-
Final Deprotection and Cleavage: Treat the final peptide with a cleavage cocktail of TFA/TIS/Water for 2-3 hours to remove the Boc and other side-chain protecting groups and cleave the methyl ester.
-
Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Purification: Purify the final peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and NMR.
Quantitative Data Presentation
The successful synthesis and purification of peptides derived from this compound are typically assessed by HPLC and mass spectrometry.
| Analysis | Expected Outcome |
| RP-HPLC Purity | >95% |
| Mass Spectrometry (ESI-MS) | Observed mass should match the calculated mass of the target peptide. |
Example Mass Spectrometry Data for a Dipeptide (Ala-Lys(Boc)-OMe):
| Species | Calculated m/z | Observed m/z |
| [M+H]⁺ | 360.24 | 360.2 |
| [M+Na]⁺ | 382.22 | 382.2 |
Signaling Pathways and Logical Relationships
While this compound is a foundational chemical tool, its direct application in elucidating entire signaling pathways is as a precursor to more complex probes. For instance, it can be used to synthesize peptides that mimic specific post-translationally modified states of proteins within a signaling cascade. These synthetic peptides can then be used in binding assays or as antigens to generate specific antibodies.
Below is a conceptual workflow for using a synthetic peptide to study a signaling event.
Conclusion
This compound is an indispensable reagent for chemical biologists and proteomics researchers. Its utility in the controlled synthesis of peptides with specific lysine modifications enables a wide range of applications, from the development of quantitative mass spectrometry standards to the creation of sophisticated chemical probes for studying complex biological processes. A thorough understanding of its properties and synthetic applications is crucial for advancing our knowledge of the proteome and its dynamic regulation.
References
An In-depth Technical Guide to the Solubility of H-Lys(Boc)-OMe Hydrochloride in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility characteristics of H-Lys(Boc)-OMe hydrochloride (Nε-Boc-L-lysine Methyl Ester Hydrochloride), a commonly used protected amino acid in peptide synthesis and medicinal chemistry. This document outlines its physicochemical properties, solubility profile, a detailed experimental protocol for solubility determination, and a logical framework for solvent selection.
Introduction
This compound is a derivative of the amino acid L-lysine, where the epsilon-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified as a methyl ester. The primary alpha-amino group is present as a hydrochloride salt. This combination of a salt form with protecting groups gives the molecule a distinct solubility profile, crucial for its handling, reaction setup, and purification. Understanding its solubility is paramount for researchers in designing synthetic routes, preparing stock solutions, and ensuring homogeneity in experimental assays.
Chemical Structure:
-
Molecular Formula: C₁₂H₂₅ClN₂O₄[1]
-
Molecular Weight: 296.79 g/mol [4]
-
Synonyms: Methyl N6-(tert-Butoxycarbonyl)-L-lysinate Hydrochloride, Nε-Boc-L-lysine Methyl Ester Hydrochloride[2]
Physicochemical Properties and Solubility Profile
The solubility of this compound is governed by the interplay of its structural features:
-
Hydrochloride Salt: The presence of the -NH₃⁺Cl⁻ group significantly enhances polarity and favors solubility in polar protic solvents like water and alcohols through strong ion-dipole interactions.
-
Boc Group and Methyl Ester: These groups add lipophilic character to the molecule, increasing its affinity for less polar organic solvents.
-
Alkyl Chain: The lysine side chain contributes to its overall size and non-polar surface area.
The following table summarizes the known quantitative and qualitative solubility of this compound.
| Solvent | Chemical Class | Polarity | Known Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 100 mg/mL (336.94 mM) | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. |
| Methanol (MeOH) | Polar Protic | High | Soluble | The polar hydroxyl group and its ability to solvate the hydrochloride salt make it a good solvent. |
| Water | Polar Protic | High | Slightly Soluble | While the hydrochloride provides water affinity, the organic protecting groups can limit high solubility. General information on similar compounds like H-Lys(Boc)-OH notes it is "slightly soluble in water"[5]. |
| Ethanol (EtOH) | Polar Protic | Medium-High | Likely Soluble | Similar to methanol, but its slightly lower polarity may result in lower solubility compared to MeOH. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Likely Soluble | Often used in peptide synthesis and can effectively solvate protected amino acids. |
| Dichloromethane (DCM) | Non-Polar | Low | Likely Sparingly Soluble to Insoluble | The high polarity of the hydrochloride salt is expected to limit solubility in non-polar solvents like DCM. |
| Acetonitrile (ACN) | Polar Aprotic | Medium-High | Likely Soluble | Its polarity is suitable for dissolving many organic molecules, though it is less effective than DMSO or DMF for highly polar salts. |
Disclaimer: Except for DMSO, the solubilities listed are qualitative predictions based on chemical principles. Researchers should perform solubility tests for their specific application and concentration requirements.
Experimental Protocol for Quantitative Solubility Determination
This section provides a detailed methodology for determining the solubility of this compound in a given organic solvent. This protocol is based on the equilibrium saturation method.
Objective: To determine the saturation concentration (solubility) of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Thermostatically controlled incubator or water bath
-
Analytical balance
-
Spectrophotometer or HPLC system
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess is crucial to ensure saturation is reached.
-
Solvent Addition: Add a precise, known volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled environment (e.g., 25°C). Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, cease stirring and allow the suspension to settle for several hours, letting the excess solid precipitate.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter directly into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered aliquot under vacuum or a gentle stream of nitrogen. Weigh the residue to determine the mass of the dissolved solid.
-
Spectrophotometric/Chromatographic Method: If the compound has a chromophore or can be derivatized, or for more precise measurements, use a validated analytical technique. Prepare a standard curve of known concentrations. Dilute the filtered supernatant with an appropriate solvent and analyze it using UV-Vis spectrophotometry or HPLC to determine the concentration[6].
-
-
Calculation: Calculate the solubility using the formula:
-
Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of solvent aliquot (mL)
-
Alternatively, use the standard curve to find the concentration from the analytical method.
-
Visualization of Key Workflows
The following diagrams, created using the DOT language, illustrate critical decision-making and experimental processes for working with this compound.
Caption: A flowchart of the experimental steps for determining the equilibrium solubility of a compound.
Caption: A decision tree to guide solvent selection based on application requirements and compound polarity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. H-Lys(Boc)-OMe.HCl 2389-48-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. peptide.com [peptide.com]
- 4. scbt.com [scbt.com]
- 5. H-Lys(Boc)-OH | 2418-95-3 [chemicalbook.com]
- 6. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for H-Lys(Boc)-OMe Hydrochloride in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Lys(Boc)-OMe hydrochloride is a key building block in the field of peptide chemistry, particularly in solution-phase peptide synthesis (SPPS). It is a derivative of the amino acid L-lysine where the α-amino group is free (as a hydrochloride salt), the ε-amino group on the side chain is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a methyl ester. This arrangement allows for the selective formation of peptide bonds at the α-amino group without interference from the reactive side chain, making it an invaluable tool for the synthesis of well-defined peptide sequences.
Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods for long peptides, offers significant advantages for the synthesis of short to medium-length peptides, peptide fragments for convergent synthesis, and for large-scale production. It allows for the purification and characterization of intermediates at each step, ensuring the high purity of the final product. These application notes provide detailed protocols for the use of this compound in the synthesis of lysine-containing peptides, along with data to guide researchers in their synthetic strategies.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | Nε-Boc-L-lysine methyl ester hydrochloride |
| CAS Number | 2389-48-2 |
| Molecular Formula | C₁₂H₂₅ClN₂O₄ |
| Molecular Weight | 296.79 g/mol |
| Appearance | White to off-white powder |
| Purity (TLC) | ≥98.0% |
| Reaction Suitability | Solution-phase peptide synthesis |
Comparison of Common Coupling Reagents in Solution-Phase Peptide Synthesis
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization. The following table provides a comparison of commonly used coupling reagents for peptide bond formation in solution.
| Coupling Reagent/Method | Activating Agent(s) | Additive(s) | Typical Reaction Time | Reported Yield/Conversion | Key Considerations |
| Carbodiimide | EDC·HCl or DCC | HOBt or Oxyma | 2-24 hours | Good to Excellent | EDC is water-soluble, facilitating work-up. DCC forms a urea byproduct that is often insoluble and requires filtration.[1] |
| Phosphonium Salts | PyBOP | - | 1-4 hours | Excellent | Generates HOBt as a byproduct. Suitable for sterically hindered amino acids. |
| Aminium/Uronium Salts | HATU, HBTU | - | 15-60 minutes | Excellent | HATU is highly efficient, especially for difficult couplings. May cause guanidinylation of the free amine if used in excess.[2] |
| Mixed Anhydrides | Isobutyl chloroformate | NMM | 1-2 hours | Good to Excellent | Requires careful temperature control to minimize side reactions. |
| Active Esters | TSTU | - | 1-3 hours | Good | Pre-activation of the carboxylic acid is required. |
Experimental Protocols
Protocol 1: Synthesis of a Dipeptide - Boc-Ala-Lys(Boc)-OMe
This protocol details the synthesis of the dipeptide Boc-Ala-Lys(Boc)-OMe using this compound and Boc-Ala-OH with EDC·HCl and HOBt as the coupling reagents.
Materials and Reagents:
-
This compound
-
Boc-Ala-OH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Amine Component (Free Base):
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.0 eq) to the solution and stir for 15-20 minutes at room temperature to liberate the free amine. This solution is used directly in the next step.
-
-
Peptide Coupling Reaction:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C for pre-activation.
-
Add the solution of the H-Lys(Boc)-OMe free base (from step 1) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.
-
Protocol 2: Synthesis of a Tripeptide and Deprotection Steps
This protocol outlines the synthesis of a tripeptide, Boc-Gly-Ala-Lys(Boc)-OMe, and the subsequent deprotection of the Boc and methyl ester groups.
Part A: Synthesis of the Tripeptide
-
Boc Deprotection of Boc-Ala-Lys(Boc)-OMe:
-
Dissolve the purified dipeptide from Protocol 1 in a minimal amount of DCM.
-
Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the solution under reduced pressure to remove TFA and DCM. Co-evaporate with toluene to ensure complete removal of residual acid. The resulting TFA salt of H-Ala-Lys(Boc)-OMe is used in the next step.
-
-
Coupling with Boc-Gly-OH:
-
Follow the procedure in Protocol 1, using the H-Ala-Lys(Boc)-OMe·TFA salt (1.0 eq) as the amine component and Boc-Gly-OH (1.0 eq) as the carboxylic acid component. Note that an additional equivalent of DIPEA (total 2.0 eq) will be needed to neutralize the TFA salt.
-
Part B: Deprotection of the Tripeptide
-
Saponification of the Methyl Ester:
-
Dissolve the purified tripeptide in a mixture of tetrahydrofuran (THF) and water.
-
Add a 1 M aqueous solution of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with EtOAc, wash with brine, dry over MgSO₄, and concentrate to yield the C-terminally deprotected tripeptide.
-
-
Final Boc Deprotection:
-
Follow the procedure in Part A, step 1 to remove both Boc protecting groups from the tripeptide acid, yielding the final unprotected tripeptide, H-Gly-Ala-Lys-OH.
-
Protocol 3: Peptide Purification
The crude peptide obtained after synthesis and work-up can be purified using one of the following methods:
-
Flash Column Chromatography: For less polar, protected peptides, purification on a silica gel column with a gradient of ethyl acetate in hexanes or methanol in dichloromethane is effective.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying peptides, especially unprotected ones. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA. Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized.[3]
Visualizations
Caption: Experimental workflow for the solution-phase synthesis of a tripeptide.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Conclusion
This compound is a versatile and essential reagent for the controlled synthesis of lysine-containing peptides in solution. The protocols provided herein offer a robust framework for the synthesis of di- and tripeptides, which can be extended to larger sequences. The successful synthesis of bioactive peptides relies on the careful selection of protecting groups, efficient coupling strategies, and rigorous purification methods. The ability to produce high-purity peptides is crucial for their application in biochemical assays, drug discovery, and the study of biological pathways such as the Protein Kinase C signaling cascade. These application notes serve as a practical guide for researchers to effectively utilize this compound in their peptide synthesis endeavors.
References
Application Notes and Protocols for Bioconjugation Using H-Lys(Boc)-OMe Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of H-Lys(Boc)-OMe hydrochloride in bioconjugation. This versatile lysine derivative serves as a valuable building block for the synthesis of custom linkers used in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins, and the creation of targeted drug delivery systems.
Introduction
This compound, also known as Nε-Boc-L-lysine methyl ester hydrochloride, is a derivative of the amino acid lysine where the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is functionalized as a methyl ester. This dual protection allows for selective modification at the α-amino group, making it a strategic starting material for the synthesis of bifunctional linkers. Lysine residues are frequently targeted for bioconjugation due to their common presence on the surface of proteins.[1] The primary amino group of lysine provides a nucleophilic target for reaction with various electrophilic reagents, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[2]
Core Applications
The primary application of this compound in bioconjugation is as a precursor for creating customized linkers. These linkers can be designed to carry a variety of payloads, such as cytotoxic drugs, fluorescent dyes, or imaging agents, and then be conjugated to a biomolecule of interest, typically a protein or antibody. The general workflow involves a multi-step process that begins with the deprotection of the α-amino group, followed by payload attachment, and subsequent conjugation to the target biomolecule.
Experimental Protocols
The following protocols outline a representative workflow for the use of this compound in a multi-step bioconjugation process. This involves the deprotection of the Boc group, coupling of a payload, and subsequent conjugation to a target protein.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from the α-amino group of this compound to make it available for subsequent coupling reactions. Acidic conditions are typically used for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the flask to 0 °C in an ice bath with stirring.
-
Slowly add TFA to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.
-
Isolate the solid product by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Protocol 2: Payload Coupling to the Deprotected Lysine Linker
This protocol describes the coupling of a payload containing a carboxylic acid group to the newly exposed α-amino group of the deprotected H-Lys(Boc)-OMe. This reaction forms an amide bond and creates the payload-linker conjugate.
Materials:
-
Deprotected H-Lys-OMe (from Protocol 1)
-
Payload with a carboxylic acid functional group (e.g., a drug or fluorescent dye)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the payload with a carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 1-2 hours at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected H-Lys-OMe (1 equivalent) in anhydrous DMF.
-
Slowly add the solution of deprotected H-Lys-OMe to the activated payload solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, filter to remove the dicyclohexylurea (DCU) byproduct.
-
The resulting solution contains the payload-linker conjugate with a methyl ester, which can be purified by chromatography if necessary.
Protocol 3: Saponification of the Methyl Ester and NHS Ester Formation
To make the payload-linker conjugate reactive towards amines on a protein, the methyl ester must be hydrolyzed (saponification) to a carboxylic acid, which is then activated to an NHS ester.
Materials:
-
Payload-linker conjugate with methyl ester (from Protocol 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol/Water mixture
-
Hydrochloric acid (HCl) for neutralization
-
DCC
-
NHS
-
Anhydrous DMF or Dichloromethane (DCM)
Procedure (Saponification):
-
Dissolve the payload-linker conjugate in a mixture of methanol and water (e.g., 3:1).
-
Add an aqueous solution of LiOH or NaOH (1.5 equivalents) and stir at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Neutralize the reaction mixture with dilute HCl to pH ~5-6.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the payload-linker with a free carboxylic acid.
Procedure (NHS Ester Formation):
-
Dissolve the payload-linker with the free carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C.
-
Add DCC (1.1 equivalents) and stir for 2-4 hours at 0 °C, then allow to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the DCU precipitate.
-
The filtrate containing the NHS ester of the payload-linker can be used directly in the next step or purified.
Protocol 4: Conjugation of the Payload-Linker-NHS Ester to a Protein
This final protocol describes the conjugation of the amine-reactive payload-linker to the lysine residues of a target protein.
Materials:
-
Target protein (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
Payload-linker-NHS ester (from Protocol 3) dissolved in an organic solvent like DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5
-
Quenching solution: 1 M Tris-HCl or 1 M glycine, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).[3]
-
Prepare a stock solution of the payload-linker-NHS ester in anhydrous DMSO or DMF at a concentration of 10-20 mM.
-
Add a calculated amount of the payload-linker-NHS ester stock solution to the protein solution. The molar ratio of the NHS ester to the protein can be varied to control the degree of labeling (a common starting point is a 10-20 fold molar excess of the NHS ester).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking, protected from light.
-
(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the resulting bioconjugate from the excess, unreacted payload-linker and byproducts using a size-exclusion chromatography column or dialysis.
-
Characterize the final bioconjugate to determine the degree of labeling (DOL) and confirm its integrity.
Data Presentation
The following table summarizes representative quantitative data for the key steps in the bioconjugation workflow. Please note that these values are illustrative and can vary significantly depending on the specific payload, linker, protein, and reaction conditions used.
| Step | Parameter | Typical Value | Notes |
| Boc Deprotection | Yield | >95% | Deprotection is generally a high-yield reaction. |
| Payload Coupling | Coupling Efficiency | 70-90% | Dependent on the coupling reagents and the nature of the payload. |
| Saponification & NHS Ester Formation | Overall Yield | 60-80% | Saponification and NHS ester formation can have some product loss. |
| Protein Conjugation | Conjugation Efficiency | 30-70% | Highly dependent on protein concentration, pH, and reactivity of the NHS ester. |
| Final Bioconjugate | Degree of Labeling (DOL) | 2-8 | Can be controlled by adjusting the molar ratio of the NHS ester to the protein. |
Visualization of Workflows and Pathways
Experimental Workflow for Bioconjugation
Caption: A generalized workflow for bioconjugation using H-Lys(Boc)-OMe HCl.
Signaling Pathway of Antibody-Drug Conjugate Action
Caption: The mechanism of action for a typical antibody-drug conjugate.
References
Application Notes and Protocols: Effective Deprotection of H-Lys(Boc)-OMe Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Lys(Boc)-OMe hydrochloride is a commonly utilized amino acid derivative in peptide synthesis and other areas of medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the ε-amino function of the lysine side chain allows for selective chemical manipulations at other reactive sites of a molecule. The methyl ester (-OMe) protects the C-terminal carboxylic acid. Effective and clean removal of the Boc group is a critical step to liberate the free amine for subsequent reactions, such as peptide bond formation.
This document provides detailed protocols for the effective deprotection of this compound using standard acidic conditions, namely Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). While specific quantitative data for the deprotection of this exact substrate is not extensively published in comparative studies, the protocols described herein are based on well-established procedures for Boc deprotection of amino acids and peptides, which are known to proceed in high yield.
Deprotection Methods Overview
The removal of the Boc protecting group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, which is then scavenged, and the release of carbon dioxide and the free amine.
Two of the most common and effective methods for the deprotection of this compound are treatment with Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in an organic solvent.
Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the deprotection of this compound. It is important to note that yields are generally reported as high or quantitative in the literature for these standard methods.
| Method | Reagent | Solvent | Typical Concentration | Reaction Time | Typical Yield (%) | Typical Purity (%) |
| A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) TFA in DCM | 30 min - 2 h | > 95 | > 98 |
| B | Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | 4 M HCl in Dioxane or 1.25 M HCl in MeOH | 1 - 4 h | > 95 | > 98 |
Note: The actual yield and purity can vary depending on the specific reaction conditions, scale, and the efficiency of the work-up and purification procedures.
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the deprotection of this compound using a solution of TFA in DCM.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate).
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Addition of TFA: Slowly add Trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 25-50% (v/v). For example, to a solution of 1 g of the substrate in 10 mL of DCM, slowly add 2.5 to 5 mL of TFA.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitoring the Reaction: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of DCM and methanol (e.g., 9:1 v/v). The starting material (Boc-protected) will have a higher Rf value than the product (free amine), which is more polar. The product can be visualized using a ninhydrin stain, which will give a characteristic color for the primary amine. The reaction is complete when the starting material spot has disappeared.
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation. To facilitate the removal of residual TFA, the residue can be co-evaporated with toluene or isopropanol.
-
The crude product will be the L-lysine methyl ester as a trifluoroacetate salt.
-
To precipitate the product, add cold, anhydrous diethyl ether to the crude residue.
-
Stir or sonicate the mixture to break up any solids and form a fine precipitate.
-
Isolate the solid product by filtration.
-
Wash the solid with fresh, cold diethyl ether to remove any remaining organic impurities.
-
Dry the final product, L-lysine methyl ester bis(trifluoroacetate), under vacuum.
-
Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol outlines the use of a commercially available solution of HCl in 1,4-dioxane for Boc deprotection.
Materials and Reagents:
-
This compound
-
4 M Hydrochloric acid in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Addition of HCl/Dioxane: Slowly add the 4 M solution of HCl in 1,4-dioxane to the stirred solution. Typically, a 5-10 fold excess of HCl is used.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitoring the Reaction: Monitor the reaction progress using TLC as described in Method A.
-
Work-up and Isolation:
-
Upon completion, remove the solvent and excess HCl by rotary evaporation.
-
The crude product will be L-lysine methyl ester as a dihydrochloride salt.
-
Add cold, anhydrous diethyl ether to the crude residue to induce precipitation.
-
Stir or sonicate the mixture to obtain a fine solid.
-
Isolate the product by filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the final product, L-lysine methyl ester dihydrochloride, under vacuum.
-
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: General mechanism for the acid-catalyzed deprotection of a Boc-protected amine.
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrochloric acid (HCl) in dioxane is also corrosive and should be handled in a fume hood with appropriate PPE.
-
Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Use it in a well-ventilated area.
-
Diethyl ether is extremely flammable. Ensure there are no sources of ignition nearby during its use.
Conclusion
The protocols described provide effective and reliable methods for the deprotection of this compound. Both TFA and HCl-based methods are widely used and generally provide high yields of the desired deprotected product. The choice of method may depend on the specific requirements of the subsequent synthetic steps and the compatibility of other functional groups in the molecule, if any. Proper monitoring of the reaction and careful work-up are essential for obtaining a pure product.
H-Lys(Boc)-OMe Hydrochloride: A Versatile Building Block for Complex Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
H-Lys(Boc)-OMe hydrochloride is a valuable and versatile building block in the field of organic synthesis, particularly in the construction of complex peptides, peptidomimetics, and other biologically active molecules. Its unique structure, featuring a free α-amino group, a methyl-esterified C-terminus, and a Boc-protected ε-amino group on the side chain, allows for selective chemical manipulations at different positions of the lysine residue. This orthogonal protection strategy is fundamental to its utility in multi-step synthetic routes, enabling the controlled elongation of peptide chains and the introduction of specific modifications.
These application notes provide an overview of the key applications of this compound, detailed experimental protocols for its use in both solution-phase and solid-phase synthesis, and an example of its application in the synthesis of a histone deacetylase (HDAC) inhibitor.
Data Presentation
The following tables summarize key quantitative data related to the synthesis of peptides and complex molecules using lysine derivatives.
Table 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide using Fmoc-Lys(Boc)-OH
| Step | Reagent/Condition | Time | Yield/Purity |
| Resin Swelling | DMF | 1 hour | N/A |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | >99% |
| Amino Acid Coupling | Fmoc-AA-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq) | 1-2 hours | >98% |
| Cleavage from Resin | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours | ~85% (Crude) |
| Purification | Preparative RP-HPLC | Varies | >95% (Pure) |
Table 2: Solution-Phase Synthesis of a Dipeptide using this compound
| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Reaction Time | Yield |
| H-Lys(Boc)-OMe·HCl | Fmoc-Ala-OH | HATU/DIPEA | DMF | 12 hours | 85-95% |
| H-Lys(Boc)-OMe·HCl | Boc-Gly-OH | EDC/HOBt | DCM | 16 hours | 80-90% |
Table 3: Synthesis of a Histone Deacetylase (HDAC) Inhibitor Intermediate
| Reaction Step | Starting Material | Reagents | Yield |
| Amide Coupling | Boc-Lys(Boc)-OH | Aniline, EDC, HOBt, DIPEA | 23% |
| Boc Deprotection | Boc-protected intermediate | TFA/DCM | Quantitative |
| Final Amide Coupling | Amine intermediate | Salicylic acid, EDC, HOBt, DIPEA | 48% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Lysine-Containing Peptide
This protocol describes the synthesis of a model pentapeptide (e.g., Ala-Gly-Lys-Phe-Leu) on a Rink Amide resin using Fmoc/tBu strategy, incorporating Fmoc-Lys(Boc)-OH.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Acetonitrile (ACN) for HPLC
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Leu):
-
Dissolve Fmoc-Leu-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings (Phe, Lys, Gly, Ala): Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, and Fmoc-Ala-OH).
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 2: Solution-Phase Synthesis of a Dipeptide
This protocol details the coupling of Fmoc-Alanine to this compound in solution.
Materials:
-
This compound
-
Fmoc-Ala-OH
-
HATU
-
DIPEA
-
DMF (anhydrous)
-
Ethyl acetate (EtOAc)
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Neutralization of H-Lys(Boc)-OMe·HCl: Dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature to generate the free amine.
-
Activation of Fmoc-Ala-OH: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the solution of activated Fmoc-Ala-OH to the solution of the free amine of H-Lys(Boc)-OMe. Stir the reaction mixture at room temperature for 12 hours.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: Synthesis of a Histone Deacetylase (HDAC) Inhibitor Intermediate
This protocol is adapted from the synthesis of a novel salicylamide-based HDAC inhibitor and focuses on the steps involving a lysine derivative.[1]
Materials:
-
Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH)
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
DIPEA
-
DCM
-
TFA
-
Salicylic acid
Procedure:
-
Amide Coupling with Aniline:
-
To a solution of Boc-Lys(Boc)-OH (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add aniline (1.1 eq) and stir the reaction at room temperature overnight.
-
Perform an aqueous work-up and purify by column chromatography to yield the Boc-protected lysine anilide.
-
-
Boc Deprotection:
-
Dissolve the product from the previous step in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the amine salt.
-
-
Final Amide Coupling with Salicylic Acid:
-
Dissolve the amine salt in DCM and neutralize with DIPEA.
-
In a separate flask, activate salicylic acid (1.0 eq) with EDC (1.2 eq) and HOBt (1.2 eq) in DCM.
-
Add the activated salicylic acid solution to the amine solution and stir at room temperature overnight.
-
Perform an aqueous work-up and purify by column chromatography to obtain the final HDAC inhibitor intermediate.
-
Visualizations
Caption: General experimental workflow for complex molecule synthesis.
Caption: Workflow for the synthesis of an HDAC inhibitor intermediate.
Caption: Histone deacetylation signaling pathway and the effect of HDAC inhibitors.
References
Application Notes and Protocols for Coupling Reactions with H-Lys(Boc)-OMe Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solution-phase coupling of N-terminally Boc-protected amino acids to H-Lys(Boc)-OMe hydrochloride, a key intermediate in peptide synthesis. The following sections outline standard coupling methodologies, present quantitative data from representative reactions, and offer visual workflows to guide the experimental setup.
Introduction
This compound, or Nε-(tert-butoxycarbonyl)-L-lysine methyl ester hydrochloride, is a derivative of the amino acid lysine where the α-amino group is free, the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminal carboxylic acid is protected as a methyl ester. This strategic protection scheme makes it a valuable building block in solution-phase peptide synthesis for the introduction of a lysine residue into a peptide chain. The hydrochloride salt form enhances its stability and handling properties.
The free α-amino group allows for the formation of a peptide bond with an incoming N-terminally protected amino acid. The Boc protecting group on the side chain is stable under the coupling conditions but can be removed later using moderate acids, such as trifluoroacetic acid (TFA), if further modification of the ε-amino group is desired. The methyl ester at the C-terminus can be saponified to reveal the carboxylic acid for subsequent coupling reactions.
This document details two common and effective coupling methods: one utilizing a carbodiimide reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), and another employing the uronium salt-based coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Data Presentation
The following tables summarize quantitative data from representative coupling reactions to form Boc-Xaa-Lys(Boc)-OMe dipeptides. The yields and purities are influenced by the specific amino acid being coupled and the chosen coupling reagent.
| N-Boc-Amino Acid | Coupling Reagent | Base | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Boc-Phe-OH | EDC/HOBt | DIPEA | DCM | 12h | ~85 | >95 | Estimated from similar syntheses |
| Boc-Ala-OH | EDC/HOBt | DIPEA | DCM | 12h | ~88 | >95 | Estimated from similar syntheses |
| Boc-Gly-OH | EDC/HOBt | DIPEA | DCM | 12h | ~90 | >95 | Estimated from similar syntheses |
| Boc-Val-OH | HATU | DIPEA | DMF | 4h | ~83 | >95 | Estimated from similar syntheses |
| Fmoc-Lys(Alloc)-OH | HATU | DIPEA | DMF | 4h | 83 | >95 | [1] |
Note: Due to a lack of a single comprehensive source for direct comparative data, the yields for EDC/HOBt couplings are estimated based on typical outcomes for solution-phase peptide couplings of this nature. The yield for the HATU coupling with Fmoc-Lys(Alloc)-OH to a similar lysine derivative provides a strong reference point.
Experimental Protocols
Prior to initiating any coupling reaction, it is essential to neutralize the hydrochloride salt of H-Lys(Boc)-OMe to liberate the free α-amino group.
Protocol 1: Neutralization of this compound
-
Dissolve this compound (1.0 equivalent) in dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 10 mL per gram).
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.0-1.1 equivalents), to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
The resulting solution containing the free amine of H-Lys(Boc)-OMe is used directly in the subsequent coupling reaction.
Protocol 2: EDC/HOBt Mediated Coupling
This method is a classic and widely used approach for peptide bond formation.
Materials:
-
N-Boc-protected amino acid (e.g., Boc-Phe-OH) (1.0 equivalent)
-
H-Lys(Boc)-OMe (from neutralization, 1.0 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent, in addition to the amount used for neutralization)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC (1.1 equivalents) to the cooled solution and stir for 20-30 minutes at 0 °C.
-
To this mixture, add the pre-neutralized solution of H-Lys(Boc)-OMe (1.0 equivalent) and DIPEA (1.0 equivalent).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: a. Purify the crude dipeptide by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent. b. Combine the fractions containing the pure product and evaporate the solvent to yield the purified Boc-dipeptide-Lys(Boc)-OMe.
Protocol 3: HATU Mediated Coupling
HATU is a highly efficient coupling reagent, often leading to faster reaction times and higher yields, particularly with sterically hindered amino acids.
Materials:
-
N-Boc-protected amino acid (e.g., Boc-Val-OH) (1.1 equivalents)
-
H-Lys(Boc)-OMe (from neutralization, 1.0 equivalent)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents, in addition to the amount used for neutralization)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the N-Boc-protected amino acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the amino acid.
-
Add the pre-neutralized solution of H-Lys(Boc)-OMe (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x). Note: If the product has poor solubility in ethyl acetate, a different work-up procedure involving precipitation may be required. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: a. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). b. Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Visualizations
The following diagrams illustrate the experimental workflows for the coupling reactions.
Caption: Workflow for the neutralization of this compound.
Caption: Experimental workflow for EDC/HOBt mediated peptide coupling.
Caption: Experimental workflow for HATU mediated peptide coupling.
References
Application Note: Analytical Methods for Monitoring Reactions with H-Lys(Boc)-OMe Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Lys(Boc)-OMe hydrochloride, or Nε-(tert-butoxycarbonyl)-L-lysine methyl ester hydrochloride, is a critical building block in synthetic organic chemistry, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1] Its structure incorporates a Boc (tert-butyloxycarbonyl) protecting group on the side-chain ε-amino group and a methyl ester protecting the C-terminal carboxylic acid.[1] This dual protection allows for selective reactions at the α-amino group, making it a valuable reagent for constructing complex peptides and other molecules.[1]
Effective monitoring of reactions involving this compound, such as peptide coupling or Boc deprotection, is essential to ensure complete conversion, minimize side reactions, and optimize yield. This document provides detailed protocols for the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-Phase HPLC (RP-HPLC) is a powerful and widely used quantitative technique for monitoring reactions involving Boc-protected amino acids.[2] It separates compounds based on their hydrophobicity, allowing for the clear distinction and quantification of the starting material (H-Lys(Boc)-OMe), the desired product (e.g., a peptide or the deprotected amine), and any impurities or byproducts. By tracking the decrease in the starting material's peak area and the corresponding increase in the product's peak area over time, one can accurately determine the reaction's progress and endpoint.[2][3]
Typical Reactions Monitored:
-
Peptide Coupling: The reaction of H-Lys(Boc)-OMe with an N-protected amino acid.
-
Boc Deprotection: The removal of the Boc group from the lysine side chain, typically using a strong acid like trifluoroacetic acid (TFA).[2][4]
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation:
-
Quench a small aliquot (e.g., 5-10 µL) of the reaction mixture at specific time points.
-
Dilute the aliquot with a suitable solvent system, typically matching the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
-
If the sample contains solids, filter it through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.[3]
-
Injection Volume: 10-20 µL.
-
-
Gradient Elution:
-
A typical linear gradient would be 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized based on the polarity of the specific reactants and products.[3]
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and any byproducts by comparing their retention times to known standards.
-
Integrate the peak areas to calculate the relative percentage of each component and determine the reaction conversion.
-
Data Presentation: Example HPLC Data
| Compound | Expected Retention Time (min) | Notes |
| H-Lys(Boc)-OMe | ~12.5 | Retention time is dependent on the exact gradient and column used. |
| H-Lys-OMe (Deprotected Product) | ~4.0 | Significantly more polar, thus elutes earlier. |
| Example Dipeptide Product | ~15-20 | Typically more hydrophobic than the starting amino acid, elutes later. |
Visualization: HPLC Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H NMR spectroscopy is an excellent method for monitoring reactions involving the Boc group in real-time (in situ).[2] The tert-butyl protons of the Boc group produce a very distinct, sharp singlet signal at approximately 1.4 ppm, integrating to 9 protons. During a deprotection reaction, the disappearance of this signal provides a clear and direct measure of the starting material's consumption.[2] Concurrently, changes in the chemical shifts of protons near the reaction site (e.g., the α-proton) and the appearance of new signals corresponding to the product can be observed. By integrating the characteristic signals of the reactant and product against an internal standard, a quantitative analysis of the reaction kinetics can be performed.[2]
Experimental Protocol: In Situ ¹H NMR Monitoring
-
Sample Preparation:
-
Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in an NMR tube.
-
Add a known amount of an internal standard (e.g., trimethylsilyl propanoate (TSP) or 1,4-dioxane), which should have a peak that does not overlap with reactant or product signals.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Reaction Initiation and Monitoring:
-
Add the reagent to initiate the reaction directly to the NMR tube (e.g., a small amount of TFA-d for deprotection).
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Processing:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Normalize the spectra to the internal standard.
-
Integrate the area of the Boc-group singlet (~1.4 ppm) and a characteristic signal for the product.
-
Plot the relative integrals over time to determine the reaction rate and completion.
-
Data Presentation: Characteristic ¹H NMR Shifts
| Compound / Group | Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Integration |
| H-Lys(Boc)-OMe | tert-butyl (Boc group) | ~1.4 | singlet | 9H |
| -OCH₃ (Methyl Ester) | ~3.7 | singlet | 3H | |
| α-CH | ~4.0 | triplet | 1H | |
| H-Lys-OMe (Deprotected) | -OCH₃ (Methyl Ester) | ~3.7 | singlet | 3H |
| α-CH | ~3.8 (shifted) | triplet | 1H |
Note: Chemical shifts can vary depending on the solvent used.
Visualization: Logic of NMR Monitoring for Boc Deprotection
Mass Spectrometry (MS)
Application Note: Mass spectrometry is a highly sensitive and specific technique for confirming the identity of reactants and products in a reaction mixture.[5] Electrospray Ionization (ESI) is a soft ionization technique commonly used, which typically generates protonated molecular ions ([M+H]⁺).[1] By determining the mass-to-charge ratio (m/z) of the species in the sample, MS can verify the formation of the desired product and detect potential side products. When coupled with liquid chromatography (LC-MS), it combines the separation power of HPLC with the detection specificity of MS, making it an invaluable tool for analyzing complex reaction mixtures.[2][]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol. It is crucial to use volatile buffers (e.g., formic acid or acetic acid) instead of non-volatile ones like phosphate buffers if direct infusion or LC-MS is planned.[2]
-
-
Instrumentation and Conditions:
-
LC System: An HPLC or UHPLC system.
-
MS Detector: An ESI-MS detector (e.g., single quadrupole, triple quadrupole, or time-of-flight).
-
Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]⁺).
-
Mass Range: Set the mass spectrometer to scan a relevant range that includes the expected molecular weights of the starting material and products.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the starting material and product.
-
Analyze the mass spectra of the corresponding chromatographic peaks to confirm the molecular weight of each component. Fragmentation patterns can provide further structural confirmation.[1]
-
Data Presentation: Expected m/z Values
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z ([M+H]⁺) |
| H-Lys(Boc)-OMe (Free Base) | C₁₂H₂₄N₂O₄ | 260.33 | 261.18 |
| This compound | C₁₂H₂₅ClN₂O₄ | 296.79 | 261.18* |
| H-Lys-OMe (Deprotected Free Base) | C₇H₁₆N₂O₂ | 160.21 | 161.12 |
| Example Dipeptide (Fmoc-Ala-Lys(Boc)-OMe) | C₃₀H₃₉N₃O₇ | 553.65 | 554.28 |
Note: The hydrochloride salt dissociates in solution, and the mass spectrometer detects the protonated free base.
Visualization: LC-MS Analysis Workflow
Thin-Layer Chromatography (TLC)
Application Note: Thin-Layer Chromatography is a simple, fast, and cost-effective qualitative method for monitoring reaction progress.[7] It is particularly useful for getting a quick snapshot of the reaction. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate, one can visually track the disappearance of the starting material spot and the appearance of a new product spot with a different retention factor (Rf). While not quantitative, it is excellent for quickly determining if a reaction has gone to completion.
Experimental Protocol: TLC Analysis
-
Plate Preparation:
-
Use a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom to serve as the origin.
-
-
Spotting:
-
Using a capillary tube, spot a small amount of the starting material solution in the first lane.
-
In the second lane, spot a small amount of the reaction mixture.
-
In the third lane, co-spot the starting material and the reaction mixture.
-
-
Development:
-
Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent), such as Ethyl Acetate/Hexane or Dichloromethane/Methanol. The chamber should be saturated with the eluent vapor.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Visualize the spots. This can be done under a UV lamp if the compounds are UV-active.
-
Alternatively, stain the plate using a developing agent like ninhydrin (stains primary and secondary amines, often appearing purple or yellow) or potassium permanganate.
-
-
Analysis:
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Data Presentation: Example TLC Data
| Compound | Example Eluent System | Expected Rf Value | Visualization Method |
| H-Lys(Boc)-OMe | 10% MeOH in DCM | ~0.6 | Ninhydrin (stains α-amine) |
| H-Lys-OMe (Deprotected Product) | 10% MeOH in DCM | ~0.2 | Ninhydrin (stains both amines) |
| Example Dipeptide Product | 10% MeOH in DCM | ~0.5 - 0.7 | UV, Ninhydrin |
Visualization: TLC Workflow
References
Troubleshooting & Optimization
Technical Support Center: H-Lys(Boc)-OMe Hydrochloride Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for peptide coupling reactions involving H-Lys(Boc)-OMe hydrochloride.
Troubleshooting Guide
This section addresses common problems encountered during the peptide coupling process, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | Incomplete Neutralization: The primary amine of H-Lys(Boc)-OMe is blocked by the hydrochloride salt, preventing it from acting as a nucleophile. | Add a tertiary amine base (e.g., DIPEA, NMM) to the reaction mixture to neutralize the HCl salt in situ. Use at least one equivalent of base for the HCl salt, plus any additional base required by the coupling reagent.[1][2] |
| Suboptimal Coupling Reagent: The chosen coupling reagent may not be potent enough for the specific amino acids being coupled, especially if they are sterically hindered.[3][4] | Switch to a more powerful onium salt reagent like HATU, HBTU, or COMU. These are known for high efficiency and rapid reaction times.[1][5][6][7] | |
| Peptide Aggregation: Hydrophobic sequences can aggregate on the solid support, blocking reactive sites and preventing efficient coupling.[3] | Change the solvent to NMP or add chaotropic salts. Consider sonication or microwave-assisted synthesis to disrupt aggregation.[8] | |
| Presence of Deletion Sequences | Incomplete Coupling: Failure to achieve complete coupling before proceeding to the next cycle results in peptides missing an amino acid.[4] | Perform a double coupling, where the coupling step is repeated before deprotection.[3] Monitor reaction completion with a Kaiser test to ensure no free primary amines remain.[4] |
| Premature Boc Deprotection: Trace acids in reagents or harsh conditions can prematurely remove the Boc protecting group from the lysine side chain.[9] | Use high-purity, anhydrous solvents and reagents. Avoid prolonged exposure to high temperatures.[9] | |
| Significant Epimerization/Racemization | Base-Mediated Hα Abstraction: The base used for neutralization and activation can abstract the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity.[10] | Use a sterically hindered or weaker base like 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM) instead of DIPEA.[10][11][12] |
| Over-activation: Leaving the carboxylic acid activated for too long before the amine is introduced increases the window for racemization.[13] | Add coupling additives like HOBt or Oxyma, which form active esters that are less prone to racemization.[8][14] Perform the coupling at a lower temperature (0-4°C).[14] | |
| Side Reaction Products Detected | Guanidinylation of Amine: Excess uronium/aminium reagents (like HBTU, HATU) can react with the free N-terminal amine, capping the peptide chain.[7][15] | Use a slight excess of the carboxylic acid component relative to the coupling reagent. Avoid large excesses of the coupling reagent.[7] Phosphonium-based reagents (PyBOP, PyAOP) do not cause this side reaction.[16] |
| Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the peptide from the resin. This is more common when Proline is one of the first two residues.[8] | If using Fmoc chemistry, choose a 2-chlorotrityl chloride resin. If using Boc chemistry, employ in situ neutralization protocols which are known to suppress this side reaction.[2][8] |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to add a base when using this compound?
The starting material is a hydrochloride salt, meaning the alpha-amino group is protonated (R-NH3+ Cl-). This protonated amine is not nucleophilic and cannot attack the activated carboxyl group of the coupling partner. A non-nucleophilic tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), must be added to neutralize the salt and liberate the free primary amine (R-NH2), enabling the coupling reaction to proceed.[1]
Q2: How many equivalents of base should I use?
You need at least one equivalent of base to neutralize the hydrochloride salt. Many modern coupling reagents, particularly onium salts like HATU and HBTU, also require a base for the activation step.[1] Therefore, a common protocol involves adding one equivalent of base for the amino acid salt and an additional two equivalents for the coupling reagent, for a total of three or more equivalents.[5] Always consult the specific protocol for your chosen coupling reagent.
Q3: Which coupling reagent is best to use with H-Lys(Boc)-OMe?
The choice depends on the complexity of the peptide sequence.
-
For routine couplings: Carbodiimides like DCC or DIC in the presence of an additive like HOBt are effective and economical.[1][7]
-
For difficult or sterically hindered couplings: More potent onium salt reagents are recommended. HATU is often preferred as it reacts faster and with less epimerization compared to HBTU.[7] COMU is a newer, highly efficient alternative that is also safer to handle.[1][6]
Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base (Typical) | Relative Speed | Racemization Risk | Key Feature |
| DIC | HOBt / Oxyma | NMM | Moderate | Low (with additive) | Economical, but byproduct can be hard to remove.[7] |
| HBTU | None needed | DIPEA / NMM | Fast | Low | Very popular and effective uronium salt.[7][16] |
| HATU | None needed | DIPEA / NMM | Very Fast | Very Low | Generally more efficient and with less epimerization than HBTU.[1][7] |
| PyBOP | None needed | DIPEA / NMM | Fast | Low | Phosphonium salt; avoids guanidinylation side reaction.[1][16] |
| COMU | None needed | DIPEA / NMM | Very Fast | Very Low | High solubility and efficiency; safer byproduct than HOBt-based reagents.[1][6][7] |
Q4: Can I pre-activate the carboxylic acid before adding this compound?
Yes, this is a common and often recommended procedure. The N-protected amino acid is dissolved with the coupling reagent and base for a short period (2-5 minutes) to form the activated intermediate.[3] This pre-activated mixture is then added to the vessel containing the deprotected peptide-resin and the neutralized H-Lys(Boc)-OMe. This can improve reaction kinetics and minimize side reactions.
Experimental Protocols
Protocol 1: General In Situ Neutralization and Coupling using HATU
This protocol outlines a standard procedure for coupling an N-protected amino acid to this compound in solution phase.
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Amine Component: In a separate vessel, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Neutralization & Activation: To the vessel containing the N-protected amino acid and HATU, add DIPEA (3.0 eq). Stir at room temperature for 2-5 minutes to allow for pre-activation.
-
Coupling: Transfer the activated acid solution to the vessel containing the this compound solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using TLC or HPLC. Typical reaction times range from 30 minutes to 4 hours.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude peptide via column chromatography.
Visual Diagrams
Caption: Workflow for H-Lys(Boc)-OMe·HCl peptide coupling.
Caption: Troubleshooting logic for low coupling yield.
References
- 1. bachem.com [bachem.com]
- 2. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 14. Boc-Lys-OMe HCl | 99532-86-2 | Benchchem [benchchem.com]
- 15. people.uniurb.it [people.uniurb.it]
- 16. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Peptide Synthesis with H-Lys(Boc)-OMe Hydrochloride
Welcome to the technical support center for peptide synthesis utilizing H-Lys(Boc)-OMe hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve peptide yields. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful incorporation of this versatile building block into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the hydrochloride salt on this compound?
The hydrochloride salt enhances the stability and shelf-life of the amino acid derivative by protecting the free α-amino group from degradation. It also improves the compound's crystallinity and handling properties. Before use in a coupling reaction, the hydrochloride salt must be neutralized to liberate the free amine, which is essential for amide bond formation.
Q2: How does the methyl ester on the C-terminus affect my peptide synthesis strategy?
The methyl ester protects the C-terminal carboxylic acid of the lysine derivative, preventing it from participating in unwanted side reactions during the coupling step. This protection is particularly useful in solution-phase peptide synthesis. However, it's crucial to consider that the methyl ester will need to be saponified (hydrolyzed) in a separate step after peptide chain elongation, typically under basic conditions, to yield the free carboxylic acid.
Q3: Do I need to neutralize this compound before the coupling reaction?
Yes, neutralization is a critical step. The α-amino group is protonated in the hydrochloride salt form, rendering it non-nucleophilic and thus unable to react with the activated carboxylic acid of the incoming amino acid. Failure to neutralize the hydrochloride salt will result in a failed coupling reaction and a significant decrease in peptide yield.
Q4: What are the most common side reactions associated with the use of Boc-protected lysine derivatives?
The primary side reaction concern with Boc-protected amino acids, including this compound, is the potential for incomplete deprotection of the Boc group. If the Boc group on the ε-amino group of the lysine side chain is not completely removed during the appropriate deprotection step (typically with an acid like TFA), it can lead to truncated or modified peptide sequences. Additionally, during the final cleavage of the peptide from the resin, the tert-butyl cation generated from the cleavage of the Boc group can lead to alkylation of sensitive residues like tryptophan or methionine if scavengers are not used.[1][2]
Q5: What are the recommended storage conditions for this compound?
To maintain its integrity, this compound should be stored in a cool, dry place, typically at -20°C for long-term storage.[3] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, which can affect its reactivity.
Troubleshooting Guides
Low peptide yield is a common issue in peptide synthesis. The following table outlines potential problems, their causes, and recommended solutions when using this compound.
| Issue | Potential Cause | Recommended Solution | Expected Yield Improvement |
| Low Coupling Efficiency | Incomplete neutralization of the hydrochloride salt. | Pre-neutralize this compound with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) before adding the coupling reagents. Use a slight excess of the base (e.g., 1.1 equivalents). | Up to 99% coupling efficiency |
| Suboptimal coupling reagent. | For sterically hindered couplings, consider using more potent coupling reagents such as HATU, HCTU, or COMU in combination with an additive like HOBt or Oxyma.[4] | 10-20% increase in crude peptide purity | |
| Steric hindrance from the growing peptide chain. | Increase the coupling reaction time or perform a double coupling.[4] | 5-15% increase in final yield | |
| Presence of Deletion Sequences | Incomplete deprotection of the N-terminal Boc group of the preceding amino acid. | Extend the deprotection time with TFA or use a stronger deprotection cocktail. Ensure proper resin swelling for efficient reagent penetration.[1] | Reduction of deletion sequences by >90% |
| Aggregation of the peptide chain on the solid support. | Incorporate pseudoproline dipeptides or use a more suitable resin like ChemMatrix to minimize aggregation.[5] | 15-25% increase in yield for difficult sequences | |
| Side Product Formation | Alkylation of sensitive residues (e.g., Trp, Met) during final cleavage. | Use a scavenger cocktail during the final TFA cleavage step. Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and water. | >95% reduction in alkylated side products |
| Racemization during coupling. | Add racemization suppressants like HOBt or Oxyma to the coupling reaction. Avoid excessive use of base.[4] | Increased enantiomeric purity | |
| Difficulty in Final Product Purification | Presence of closely eluting impurities. | Optimize the HPLC purification gradient and consider using a different column chemistry. | Improved final product purity |
Experimental Protocols
Protocol 1: Neutralization of this compound for Coupling
-
Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cool the solution in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise while stirring.
-
Stir the mixture at 0°C for 10-15 minutes.
-
The neutralized H-Lys(Boc)-OMe is now ready for the coupling reaction.
Protocol 2: Standard Coupling Procedure using this compound
-
Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.
-
In a separate vessel, activate the C-terminal carboxylic acid of the incoming Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and stir for 2 minutes.
-
Add the activated amino acid solution to the resin-bound peptide.
-
Add the neutralized this compound solution (prepared as in Protocol 1) to the reaction vessel.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the reaction completion using a qualitative test such as the Kaiser test.
-
After completion, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
Protocol 3: Saponification of the C-terminal Methyl Ester
-
After the complete synthesis and cleavage of the peptide from the resin, dissolve the crude peptide in a mixture of methanol and water.
-
Cool the solution to 0°C.
-
Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 1 M) dropwise until the pH reaches approximately 12.
-
Stir the reaction at 0°C and monitor the progress by HPLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 7.
-
Desalt and purify the peptide with the free C-terminal carboxylic acid using preparative HPLC.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Reaction pathway for incorporating H-Lys(Boc)-OMe.
References
Troubleshooting low solubility of H-Lys(Boc)-OMe hydrochloride in reactions
Technical Support Center: H-Lys(Boc)-OMe Hydrochloride
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering low solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, or Nα-(tert-butoxycarbonyl)-L-lysine methyl ester hydrochloride, is a derivative of the amino acid lysine used in peptide synthesis and medicinal chemistry.[1] Its hydrochloride salt form generally improves stability and solubility in aqueous solutions.[1] However, its solubility can be limited in organic solvents commonly used for reactions, which can lead to incomplete reactions, low yields, and purification challenges.
Q2: What factors influence the solubility of this compound?
A2: The solubility is primarily influenced by:
-
Solvent Polarity: As a salt, it tends to be more soluble in polar solvents.
-
Temperature: Solubility often increases with temperature, although this must be balanced against the potential for degradation.
-
pH: The protonated α-amino group makes its solubility pH-dependent. Adjusting the pH can significantly alter its solubility.[2][3]
-
Presence of other salts: The ionic strength of the solution can impact the solubility of the amino acid salt.[4]
Q3: In which common organic solvents is this compound known to be soluble?
A3: While comprehensive data is limited, it is known to have high solubility in Dimethyl Sulfoxide (DMSO), especially with the use of sonication.[5][6] It is generally less soluble in less polar solvents like dichloromethane (DCM) and tetrahydrofuran (THF). It is slightly soluble in water.[7]
Troubleshooting Guide for Low Solubility
Q4: My this compound is not dissolving in my reaction solvent. What are my options?
A4: When encountering low solubility, a systematic approach is recommended. The following flowchart outlines a decision-making process for addressing this issue.
Caption: Troubleshooting workflow for low solubility.
Q5: How can I convert this compound to its more soluble free base form?
A5: Converting the hydrochloride salt to the free amine can significantly increase its solubility in common organic solvents. This is typically done in situ (in the reaction vessel) by adding a non-nucleophilic base.
The process involves neutralizing the hydrochloride salt, which liberates the free α-amino group. This free base is generally more soluble in organic solvents like DCM and DMF.
Caption: Salt to free base conversion diagram.
Quantitative Data
While specific solubility values for this compound in various organic solvents are not widely published in a comparative table, empirical evidence and product information provide some guidance.
| Solvent | Abbreviation | Polarity Index | Reported Solubility of H-Lys(Boc)-OMe HCl |
| Dimethyl Sulfoxide | DMSO | 7.2 | 100 mg/mL (with sonication)[5][6] |
| Dimethylformamide | DMF | 6.4 | Generally soluble, often used in peptide synthesis. |
| Methanol | MeOH | 5.1 | Moderately soluble. |
| Dichloromethane | DCM | 3.1 | Low solubility as the HCl salt; improves as free base. |
| Tetrahydrofuran | THF | 4.0 | Low solubility. |
| Water | H₂O | 10.2 | Slightly soluble.[7] |
Experimental Protocols
Protocol 1: In Situ Conversion of this compound to the Free Base for a Coupling Reaction
This protocol describes the process of neutralizing the hydrochloride salt within the reaction vessel just prior to adding a coupling agent.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., DMF or DCM)
-
A non-nucleophilic tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N))
-
Carboxylic acid to be coupled
-
Peptide coupling reagent (e.g., HBTU, HATU)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Methodology:
-
Preparation: To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent) and the carboxylic acid (1.0-1.2 equivalents).
-
Dissolution (Suspension): Add the anhydrous reaction solvent (e.g., DMF) to the flask to create a suspension.
-
Neutralization: While stirring the suspension, add the tertiary amine base (e.g., DIPEA, 1.1-1.5 equivalents) dropwise.
-
Observation: Stir the mixture at room temperature for 15-30 minutes. The suspension should become a clear, homogeneous solution as the free base is formed.
-
Activation and Coupling: Once the solution is clear, add the peptide coupling reagent (1.0-1.2 equivalents).
-
Reaction Monitoring: Allow the reaction to proceed, monitoring its progress by an appropriate analytical method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, proceed with the standard aqueous work-up and purification procedures. The amine hydrochloride salt formed during neutralization is typically water-soluble and can be removed during this phase.
References
- 1. Boc-Lys-OMe HCl | 99532-86-2 | Benchchem [benchchem.com]
- 2. Peptide Synthesis Knowledge Base [peptide2.com]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. H-Lys(Boc)-OH | 2418-95-3 [chemicalbook.com]
Optimizing deprotection conditions for the Boc group in H-Lys(Boc)-OMe HCl
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the deprotection of the Boc (tert-butoxycarbonyl) group from H-Lys(Boc)-OMe HCl.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of H-Lys(Boc)-OMe HCl?
A1: The most common methods for Boc deprotection involve acidic conditions. The two most widely used systems are Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane.[1][2][3] TFA is typically used in concentrations ranging from 20-50% in DCM, while a 4M solution of HCl in dioxane is also a potent reagent for Boc removal.[2][4]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On a TLC plate, the deprotected product, being more polar, will exhibit a lower Rf value compared to the Boc-protected starting material.[1] LC-MS offers a more precise analysis, allowing for the quantification of the starting material, the desired product, and any byproducts.[1]
Q3: What are the common side reactions to be aware of during Boc deprotection?
A3: A primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation that is generated during the cleavage of the Boc group.[2] While the lysine side chain is protected in H-Lys(Boc)-OMe HCl, other sensitive functional groups in a larger peptide sequence, such as tryptophan or methionine, could be susceptible to this t-butylation.[2] Additionally, under harsh acidic conditions, the methyl ester group could potentially be hydrolyzed.[5]
Q4: How can I prevent the t-butylation of other sensitive amino acid residues in my peptide?
A4: To prevent t-butylation, "scavengers" should be added to the deprotection reaction mixture.[2] Common scavengers include thioanisole, 1,2-ethanedithiol (EDT), and triisopropylsilane (TIS).[2] These molecules are more nucleophilic and will preferentially react with the tert-butyl cations, thus protecting your desired molecule.[2]
Q5: My deprotection reaction is incomplete. What should I do?
A5: If you are observing incomplete deprotection, you can try several strategies:
-
Increase the acid concentration: For instance, you can increase the concentration of TFA in DCM from 20% to 50%.[1][2]
-
Extend the reaction time: Continue to monitor the reaction by TLC or LC-MS until the starting material is no longer visible.[1][2]
-
Increase the reaction temperature: Gentle heating can sometimes facilitate the reaction, but this should be done cautiously to avoid promoting side reactions.[2]
-
Use a stronger acid system: If TFA/DCM is not effective, switching to 4M HCl in 1,4-dioxane may be necessary.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[1][2] |
| Inadequate reaction time or temperature. | Extend the reaction time and monitor closely by TLC or LC-MS. Gentle heating can be considered, but with caution to avoid side reactions.[1][2] | |
| Formation of Side Products | t-Butylation of nucleophilic residues. | Add scavengers such as triisopropylsilane (TIS), thioanisole, or 1,2-ethanedithiol (EDT) to the reaction mixture to trap the tert-butyl cations.[2] |
| Degradation of the methyl ester. | Perform the deprotection at a lower temperature (e.g., 0°C) to minimize ester hydrolysis.[5] Carefully monitor the reaction to avoid prolonged exposure to acidic conditions.[5] | |
| Difficulty in Product Isolation | Product is a salt (TFA or HCl salt). | After removal of the acid and solvent, the product will be a salt. For neutralization, the residue can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[1] |
| Product is highly polar and water-soluble. | After neutralization and extraction, if the product remains in the aqueous layer, lyophilization may be required to isolate the product. |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
-
Reaction Setup: Dissolve H-Lys(Boc)-OMe HCl (1 equivalent) in anhydrous Dichloromethane (DCM) (approximately 10 mL per gram of substrate) in a clean, dry round-bottom flask. Cool the solution to 0°C in an ice bath with stirring.
-
Addition of TFA: Slowly add Trifluoroacetic acid (TFA) to the stirred solution to achieve the desired concentration (typically 20-50% v/v).[6]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol, 9:1 v/v).[6] Visualize the spots using a ninhydrin stain, which will stain the deprotected primary amine.[6]
-
Work-up and Isolation: Once the reaction is complete (disappearance of the starting material spot on TLC), concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1] To remove residual TFA, co-evaporate with toluene (3 times).[1] The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[1]
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve H-Lys(Boc)-OMe HCl (1 equivalent) in a minimal amount of 1,4-dioxane.[6] Cool the flask to 0°C in an ice bath with stirring.
-
Addition of HCl/Dioxane: Slowly add a 4M solution of HCl in 1,4-dioxane (typically a 5-10 fold excess of HCl) to the stirred solution.[4][6]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. The reaction is typically complete within 1 to 4 hours.[6] Monitor the reaction progress by TLC as described in Method A.[6]
-
Work-up and Isolation: Upon completion, remove the solvent and excess HCl by rotary evaporation.[6] To precipitate the hydrochloride salt of the product, add cold, anhydrous diethyl ether to the residue.[6] Stir or sonicate the mixture to obtain a fine solid, which can then be isolated by filtration or centrifugation.[6] Wash the solid with cold diethyl ether and dry under vacuum.[6]
Data Presentation
Table 1: Comparison of Common Boc Deprotection Conditions
| Parameter | TFA in DCM | 4M HCl in Dioxane |
| Acid Concentration | 20-50% (v/v)[1][2] | 4M[2][4] |
| Typical Reaction Time | 30 minutes to 2 hours[1][2] | 1 to 4 hours[6] |
| Typical Temperature | 0°C to Room Temperature[1] | 0°C to Room Temperature[6] |
| Typical Yield | >95%[6] | >95%[6] |
| Advantages | Fast reaction times, volatile reagents are easily removed. | Can be more selective in the presence of other acid-labile groups.[3] |
| Disadvantages | Harsh acidity can lead to side reactions; TFA can be difficult to remove completely.[1] | Dioxane is a non-volatile solvent and can be difficult to remove. |
Visualizations
References
Preventing side reactions with H-Lys(Boc)-OMe hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the use of H-Lys(Boc)-OMe hydrochloride in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of the amino acid L-lysine. In this compound, the epsilon-amino group (ε-NH2) on the side chain is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid group is protected as a methyl ester (-OMe). The alpha-amino group (α-NH2) is in the form of a hydrochloride salt. It is primarily used as a building block in solution-phase peptide synthesis.
Q2: What are the most common side reactions associated with the use of this compound?
The most common side reactions include:
-
Racemization: Loss of stereochemical integrity at the alpha-carbon of the lysine residue during activation and coupling, leading to the formation of the D-isomer.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of a dipeptide containing N-terminal lysine methyl ester, leading to chain termination and cleavage from the resin in solid-phase synthesis.
-
δ-Lactam Formation: Intramolecular cyclization involving the ε-amino group and the activated C-terminal carboxyl group, which can lead to chain termination.
-
Side Reactions During Boc Deprotection: The acidic conditions required to remove the Boc group can generate reactive tert-butyl cations, which can lead to the alkylation of sensitive residues like tryptophan and tyrosine.
-
Hydrolysis/Saponification of the Methyl Ester: Unwanted cleavage of the methyl ester protecting group can occur under basic conditions, exposing the free carboxylic acid.
Q3: How can I minimize racemization during the coupling of this compound?
Minimizing racemization is critical for maintaining the biological activity of the final peptide. Key strategies include:
-
Choice of Coupling Reagent: Utilize coupling reagents known for low racemization potential, such as uronium/aminium salts (HATU, HBTU) or phosphonium salts (PyBOP), in combination with an additive like HOBt or Oxyma.[1][2][3][4]
-
Base Selection: Employ a sterically hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) instead of stronger, less hindered bases like triethylamine (TEA).[5][6]
-
Temperature Control: Perform coupling reactions at reduced temperatures (e.g., 0 °C) to decrease the rate of racemization.
-
Minimize Activation Time: Use in-situ activation protocols where the coupling reagent is added to the mixture of the carboxylic acid and amine components simultaneously, or keep pre-activation times to a minimum.
Troubleshooting Guides
Issue 1: Low Peptide Yield or Presence of Truncated Peptides
Potential Cause A: Incomplete Coupling
-
Symptoms: HPLC analysis of the crude product shows a significant peak corresponding to the unreacted N-terminal amine component. Mass spectrometry reveals the presence of deletion sequences.
-
Solutions:
-
Optimize Coupling Reagents: Switch to a more powerful coupling reagent like HATU or COMU, especially for sterically hindered couplings.[1][2]
-
Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagents.
-
Extend Reaction Time: Increase the coupling reaction time and monitor for completion using a qualitative method like the Kaiser test (for primary amines).
-
Improve Solubility: Ensure all reactants are fully dissolved. N-methyl-2-pyrrolidone (NMP) can be a better solvent than dimethylformamide (DMF) for improving the solubility of growing peptide chains.
-
Potential Cause B: Diketopiperazine (DKP) Formation
-
Symptoms: This is particularly problematic when H-Lys(Boc)-OMe is the second amino acid in the sequence. HPLC analysis may show a byproduct corresponding to the cyclic dipeptide, and the overall yield of the linear peptide will be low.
-
Solutions:
-
Use a Dipeptide: Couple the first two amino acids as a pre-formed dipeptide unit to bypass the vulnerable dipeptide stage.[7]
-
Modified Deprotection Conditions: In solid-phase synthesis, use milder deprotection conditions for the Fmoc group of the first amino acid, such as a solution of 2% DBU and 5% piperazine in NMP.[8][9]
-
Resin Choice: In solid-phase synthesis, using a 2-chlorotrityl chloride (2-CTC) resin can sterically hinder DKP formation.[7]
-
Troubleshooting Workflow for Low Peptide Yield
Issue 2: Presence of Diastereomeric Impurities
-
Symptoms: Chiral HPLC analysis of the purified peptide shows a peak corresponding to the D-Lys isomer, indicating racemization.
-
Solutions:
-
Change the Base: Switch from a strong, non-hindered base like triethylamine (TEA) to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.
-
Select an Appropriate Coupling Reagent: Use a coupling reagent known for low racemization, such as HATU, HCTU, or PyBOP, in combination with an additive like HOBt or Oxyma.[1][2]
-
Control Temperature: Perform the coupling reaction at 0 °C or below.
-
Minimize Pre-activation Time: Avoid prolonged pre-activation of the carboxylic acid before adding the amine component. In-situ activation is preferred.
-
Logical Relationship for Minimizing Racemization
Data Presentation
Table 1: Comparison of Coupling Reagent Performance in Minimizing Racemization (Illustrative Data)
| Coupling Reagent/Additive | Base | Amino Acid Tested | % D-Isomer Formed | Reference |
| DIC/Oxyma | NMM | Fmoc-L-His(Trt)-OH | 1.8% | [10] |
| HATU | NMM | Fmoc-L-Ser(tBu)-OH | >1% | [10] |
| DIC/Oxyma | NMM | Fmoc-L-Cys(Trt)-OH | <0.5% | [10] |
| EDC/HOBt | NMM | Z-Phg-OH | ~1.0% | [11] |
Note: This data is for highly racemization-prone amino acids and serves as a guide. Lysine is generally less prone to racemization than His or Cys, but the trends in reagent performance are applicable.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of an N-Boc-Protected Amino Acid to H-Lys(Boc)-OMe
Objective: To perform a solution-phase peptide coupling reaction while minimizing the risk of racemization of the activated amino acid.
Materials:
-
N-Boc-protected amino acid (e.g., Boc-Phe-OH) (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.0 eq)
-
N-methylmorpholine (NMM) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NMM (1.0 eq) to the solution to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the N-Boc-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add NMM (1.0 eq) to the solution from step 3 and stir for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution from step 4 to the solution of H-Lys(Boc)-OMe from step 2.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Experimental Workflow for Low-Racemization Coupling
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. The Role of a Nonribosomal Peptide Synthetase in l-Lysine Lactamization During Capuramycin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Peptides Synthesized with H-Lys(Boc)-OMe Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides synthesized using H-Lys(Boc)-OMe hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of your peptide intermediates and final products.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis strategy when using this compound?
This compound is a building block for solution-phase peptide synthesis (SPPS). In this strategy, peptide bonds are formed in a solvent, and the resulting protected peptide is purified after each coupling step. This is in contrast to solid-phase peptide synthesis where the peptide is built on a resin. The hydrochloride salt must be neutralized in situ before the coupling reaction.
Q2: Which purification techniques are used at different stages of the synthesis?
There are typically two main purification stages:
-
Purification of the Protected Peptide: After coupling, the fully protected peptide (e.g., Boc-Xaa-Lys(Boc)-OMe) is purified to remove unreacted starting materials, coupling reagents, and byproducts. This is commonly done using normal-phase flash column chromatography on silica gel or, in some cases, crystallization.[1][2][3][4][5]
-
Purification of the Final Deprotected Peptide: After all protecting groups (Boc and methyl ester) are removed, the final peptide is purified to achieve high purity. The gold standard for this step is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5]
Q3: What are the most common impurities I might encounter?
Common impurities can originate from various stages of the synthesis:
-
Unreacted Starting Materials: Residual H-Lys(Boc)-OMe or the N-Boc protected amino acid used for coupling.
-
Coupling Reagent Byproducts: If using carbodiimides like DCC or EDC, the corresponding urea byproducts (e.g., dicyclohexylurea - DCU) can be a major impurity.[4][6]
-
Side-Reactions: Partial loss of stereochemical integrity (racemization) can occur, especially with certain activation methods.[7] Inefficient deprotection can also lead to peptide-protection adducts.[7]
-
Incomplete Saponification: If hydrolyzing the methyl ester, you may have a mix of the ester and the free acid.
Troubleshooting Guides
Guide 1: Issues During Purification of the Protected Peptide
This section addresses problems encountered after a coupling reaction and before the deprotection steps.
Problem 1: My crude product is a thick, inseparable oil instead of a solid.
-
Cause: Boc-protected amino acids and peptides can often be oily or amorphous, making them difficult to handle and purify.[8][9] This can be due to residual solvents or inherent properties of the molecule.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all solvents are removed by drying the product under high vacuum, possibly with gentle heating (e.g., 40-60 °C), to remove residual DMF, DCM, or ethyl acetate.[9]
-
Trituration/Precipitation: Try dissolving the oil in a minimal amount of a good solvent (e.g., methanol, chloroform) and then precipitating the product by adding a poor solvent (e.g., diethyl ether, hexanes, or cold water).[8][9] Stirring the oil vigorously in a poor solvent (trituration) can sometimes induce solidification.
-
Attempt Crystallization: If the product is of reasonable purity, attempt crystallization. This may involve dissolving the oil and adding a seed crystal, followed by slow cooling or solvent evaporation.[10][11]
-
Proceed to Chromatography: If solidification fails, the oily product can be directly purified using flash column chromatography on silica gel.
-
Problem 2: My flash column chromatography provides poor separation of the product from impurities.
-
Cause: The polarity of your product and the impurities may be too similar for effective separation with the chosen solvent system.
-
Troubleshooting Steps:
-
Optimize TLC: Before running the column, carefully optimize the solvent system using Thin-Layer Chromatography (TLC). The ideal system should give your product an Rf value between 0.2 and 0.4 and show good separation from all major impurities.
-
Solvent System Modification: For Boc-protected peptides, common eluents are gradients of ethyl acetate in hexanes or methanol in dichloromethane/chloroform.[1][2][3][4] Adding a small amount of acetic acid (0.5-1%) can sometimes improve the resolution of acidic or basic impurities.
-
Use a Gradient Elution: A shallow gradient elution often provides better separation than an isocratic (single solvent mixture) elution. Start with a low polarity mobile phase and gradually increase the polarity.
-
Guide 2: Issues During C-Terminal Methyl Ester Deprotection (Saponification)
This section covers common problems when converting the methyl ester (-OMe) to a carboxylic acid (-OH).
Problem: The saponification reaction is incomplete or gives a low yield.
-
Cause: Saponification of peptide esters can be sluggish, and the work-up can be problematic, leading to product loss.[12][13]
-
Troubleshooting Steps:
-
Choice of Base: Lithium hydroxide (LiOH) is generally preferred over sodium or potassium hydroxide for saponification in peptide chemistry as it can lead to cleaner reactions with less racemization.[14][15]
-
Reaction Conditions: Ensure you are using a sufficient excess of LiOH (typically 2-5 equivalents).[14] The reaction is often run in a mixture of an organic solvent like THF or acetone with water to ensure solubility.[3][14] If the reaction is slow at room temperature, gentle heating (e.g., to 40 °C) can be applied, but monitor for potential side reactions.
-
Work-up Procedure: After the reaction, the mixture must be carefully acidified (e.g., with 1N HCl or KHSO₄) to a pH of ~3-4 to protonate the carboxylic acid.[3][16] The product is then typically extracted with an organic solvent like ethyl acetate. If your peptide has poor organic solubility after deprotection, you may lose product in the aqueous layer. In such cases, extracting with a more polar solvent mixture (e.g., 20% MeOH in DCM) might improve recovery.[13]
-
Guide 3: Issues During Final Purification of the Deprotected Peptide
This section focuses on purifying the final peptide after all protecting groups have been removed.
Problem: My final peptide shows multiple peaks on the analytical RP-HPLC.
-
Cause: The peaks can correspond to impurities from the synthesis (e.g., deletion sequences, incompletely deprotected species) or degradation during the final deprotection/work-up.
-
Troubleshooting Steps:
-
Optimize Final Deprotection: The standard reagent for removing the Boc group is trifluoroacetic acid (TFA).[17][18] Ensure the deprotection is complete by allowing sufficient reaction time (typically 1-2 hours).
-
Use Scavengers: If your peptide contains sensitive residues like Tryptophan or Methionine, the carbocations generated during Boc removal can cause side reactions. Including "scavengers" like water, triisopropylsilane (TIS), or thioanisole in the TFA cleavage cocktail is critical to suppress these side reactions.
-
Optimize RP-HPLC Gradient: The separation of closely related peptide impurities requires an optimized gradient. A shallow gradient of acetonitrile in water (both containing 0.1% TFA) is standard. For a 30-minute run, a gradient of 1% per minute is a good starting point.
-
Characterize Impurities: If possible, use mass spectrometry coupled with HPLC (LC-MS) to identify the masses of the impurity peaks. This can help diagnose the source of the problem (e.g., a mass difference of 56 Da could indicate a remaining t-butyl group).
-
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Peptide Coupling
This protocol describes a standard coupling of an N-Boc-protected amino acid to H-Lys(Boc)-OMe using EDC/HOBt.
Materials:
-
N-Boc-Amino Acid (1.0 eq)
-
This compound (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Amine Neutralization: Dissolve H-Lys(Boc)-OMe·HCl in anhydrous DCM. Add 1.0 equivalent of DIPEA and stir for 10-15 minutes at room temperature.
-
Carboxylic Acid Activation: In a separate flask, dissolve the N-Boc-Amino Acid and HOBt in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling: Add EDC·HCl to the cooled carboxylic acid solution. After 5 minutes, add the free amine solution from step 1 to this mixture. Add the remaining 1.0 equivalent of DIPEA.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC until the starting amino acid is consumed.
Protocol 2: Standard Aqueous Work-up after Coupling
-
Dilution: Dilute the reaction mixture with ethyl acetate (EtOAc).
-
Washes: Transfer the solution to a separatory funnel and wash sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected peptide.
Protocol 3: Saponification of Peptide Methyl Ester
-
Dissolution: Dissolve the protected peptide methyl ester in a mixture of THF and water (e.g., 2:1 v/v).
-
Hydrolysis: Add LiOH·H₂O (2-4 equivalents) to the solution and stir at room temperature for 2-24 hours, monitoring by TLC.[14][16]
-
Quenching & Acidification: Cool the mixture to 0 °C and carefully add 1N HCl to adjust the pH to ~3-4.
-
Extraction: Extract the product with ethyl acetate or another suitable organic solvent (3x).
-
Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate the solvent.
Data Tables
Table 1: Reagent Equivalents for a Typical EDC/HOBt Coupling
| Reagent | Equivalents (relative to limiting reagent) | Purpose |
| N-Boc-Amino Acid | 1.0 | Carboxyl component |
| H-Amino Acid Ester·HCl | 1.0 | Amine component |
| EDC·HCl | 1.1 - 1.5 | Coupling Reagent |
| HOBt | 1.1 - 1.5 | Racemization suppressant |
| DIPEA / NMM | 2.0 - 2.2 | Base (1 eq for HCl salt, 1 eq for coupling) |
Table 2: Common Solvent Systems for Chromatography
| Chromatography Type | Purpose | Typical Mobile Phase |
| Normal-Phase Silica Gel | Purification of protected peptides | Gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane[1][3][4] |
| Reverse-Phase (C18) | Purification of final deprotected peptides | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 12. sciforum.net [sciforum.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 16. www1.chem.umn.edu [www1.chem.umn.edu]
- 17. nbinno.com [nbinno.com]
- 18. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: H-Lys(Boc)-OMe Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of impurities in H-Lys(Boc)-OMe hydrochloride on the outcomes of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they arise?
A1: The most common impurities in this compound stem from the manufacturing process. These include:
-
Nα,Nε-di-Boc-L-lysine methyl ester: This di-protected species is a common byproduct of the Boc protection reaction.
-
Unprotected Lysine (H-Lys-OMe): Incomplete Boc protection can lead to the presence of the free amino acid.
-
Residual Starting Materials and Reagents: These can include unreacted reagents or byproducts from the synthesis and purification of the starting material.
Q2: How can impurities in this compound affect my peptide synthesis?
A2: Impurities in your starting material can have several negative impacts on your synthesis, including:
-
Lower Yields: Impurities that do not participate in the desired coupling reaction effectively lower the concentration of the active starting material, leading to reduced overall yield of your target peptide.
-
Difficult Purification: The presence of closely related impurities, such as deletion sequences or peptides with modified side chains, can significantly complicate the purification of the final peptide by HPLC.
-
Side Reactions: Certain impurities can lead to undesirable side reactions. For example, unprotected lysine can lead to the formation of branched peptides or other modifications.
Q3: What level of purity is recommended for this compound in peptide synthesis?
A3: For most research applications, a purity of >98% is recommended for amino acid derivatives used in peptide synthesis. For therapeutic peptide development, even higher purity may be required, and it is crucial to characterize and control all impurities.[1]
Q4: Can I use this compound with a lower purity?
A4: Using a lower purity starting material is not recommended as it can lead to the issues mentioned above. If you must use a batch with known impurities, it is critical to understand the nature and percentage of these impurities to anticipate and potentially mitigate their impact on your synthesis.
Troubleshooting Guide
This guide will help you troubleshoot common issues encountered during peptide synthesis that may be related to the quality of your this compound.
Issue 1: Low Overall Yield of the Target Peptide
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lower than expected concentration of the active starting material due to impurities. | 1. Verify the purity of your this compound using HPLC. Compare the chromatogram to a known standard if available. 2. Quantify the main impurities , such as the di-Boc species. 3. Adjust the stoichiometry of your coupling reaction to account for the actual percentage of the desired mono-Boc lysine. | An accurate assessment of the starting material purity will allow for more precise control over the reaction stoichiometry, potentially improving the yield. |
| Incomplete coupling reactions. | 1. Increase the coupling time for the lysine residue. 2. Perform a double coupling for the lysine residue. 3. Use a more efficient coupling reagent , such as HATU or HCTU. | Improved coupling efficiency should lead to a higher yield of the full-length peptide. |
Issue 2: Complex HPLC Profile of the Crude Peptide with Multiple Unidentified Peaks
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of deletion sequences due to inefficient coupling. | 1. Analyze the crude peptide by LC-MS to identify the masses of the major peaks. Look for masses corresponding to the target peptide minus the mass of one or more amino acids. 2. Review your synthesis protocol for steps where coupling efficiency might be compromised (e.g., sterically hindered couplings). | Identification of deletion sequences will point towards specific steps in the synthesis that require optimization. |
| Presence of branched peptides or other side products due to unprotected lysine impurity. | 1. Analyze the crude peptide by LC-MS/MS to sequence the major impurity peaks. Look for evidence of branching at the lysine side chain. 2. Source a higher purity batch of this compound. | Confirmation of side reactions related to impurities will necessitate the use of purer starting materials. |
| Incomplete removal of protecting groups. | 1. Review your cleavage cocktail and procedure. Ensure it is appropriate for all protecting groups used in your synthesis. 2. Analyze the crude product by LC-MS to look for masses corresponding to the peptide with protecting groups still attached. | Optimization of the cleavage step will lead to a cleaner crude product with fewer protecting group-related artifacts. |
Data Presentation
While specific quantitative data on the impact of every possible impurity is extensive and proprietary to manufacturers, the following table provides a qualitative and semi-quantitative overview of the expected impact of common impurities.
| Impurity | Typical Concentration in Commercial Batches | Impact on Synthesis Yield | Impact on Final Purity | Mitigation Strategy |
| Nα,Nε-di-Boc-L-lysine methyl ester | < 1-2% | Moderate: Acts as an inert component, reducing the effective concentration of the desired reactant. | Low: Generally does not incorporate into the peptide chain. | Use higher purity starting material. Adjust stoichiometry if impurity level is known. |
| Unprotected Lysine (H-Lys-OMe) | < 0.5% | High: Can lead to chain termination or branching, significantly reducing the yield of the target peptide. | High: Results in difficult-to-remove branched or truncated peptide impurities. | Stringent quality control of the starting material is essential. |
| Other process-related impurities | Variable | Variable: Dependent on the nature of the impurity. | Variable: Can introduce a range of unexpected side products. | Source starting materials from reputable suppliers with comprehensive certificates of analysis. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
Objective: To determine the purity of this compound and identify the presence of common impurities.
Materials:
-
This compound sample
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Reference standards for this compound and potential impurities (if available)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (214 nm and 280 nm)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., water:acetonitrile 50:50) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Gradient: 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
If reference standards are available, identify impurity peaks by comparing retention times.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - General Procedure for incorporating this compound
Objective: To synthesize a peptide containing a lysine residue using this compound.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Pre-activate the Fmoc-protected amino acid (or this compound for the lysine incorporation step) with the coupling reagent and base in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for the recommended time.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by preparative HPLC.
Visualizations
Caption: Troubleshooting workflow for low yield or purity in peptide synthesis.
Caption: General experimental workflow for solid-phase peptide synthesis and analysis.
References
Storage and handling best practices for H-Lys(Boc)-OMe hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of H-Lys(Boc)-OMe hydrochloride, alongside troubleshooting guides and frequently asked questions for its use in experimental settings.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring experimental success and laboratory safety.
Summary of Storage Conditions
| Condition | Solid Form | In Solvent |
| Temperature | Room Temperature (Cool, Dry Place)[1] or 2-8°C[2] | -20°C or -80°C[3] |
| Duration | Stable under recommended conditions[1][4] | 1 year at -20°C, 2 years at -80°C[3] |
| Atmosphere | Keep container tightly sealed[1] | Aliquot to avoid repeated freeze-thaw cycles[5] |
General Handling Precautions
This compound is a chemical reagent and should be handled with appropriate care in a laboratory setting.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling the compound.[1] A dust mask (type N95 or equivalent) is recommended when handling the powder form.[6][7]
-
Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[1]
-
Contact Avoidance: Avoid contact with skin and eyes.[1] In case of contact, rinse thoroughly with water.[8]
-
Ingestion: Do not eat, drink, or smoke when using this product. It is harmful if swallowed.[1]
Chemical Incompatibilities:
Experimental Protocols
Below is a general protocol for a typical solution-phase peptide coupling reaction using this compound.
Protocol: Solution-Phase Dipeptide Synthesis
Objective: To synthesize a dipeptide by coupling a Boc-protected amino acid to the free amine of this compound.
Materials:
-
This compound
-
Nα-Boc-protected amino acid (e.g., Boc-Ala-OH)
-
Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)
-
Coupling additive (e.g., 1-Hydroxybenzotriazole - HOBt)
-
Tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents (e.g., 1M HCl, 5% NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Free Amine Preparation:
-
Dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.[7]
-
-
Peptide Coupling:
-
In a separate flask, dissolve the Nα-Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.[7]
-
Add the free amine solution from step 1 to this mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the organic filtrate sequentially with 1M HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide using silica gel column chromatography.
-
Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For creating stock solutions for long-term storage, DMSO is a common choice.[3] For use in peptide synthesis, it is often dissolved in solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or N-Methylpyrrolidone (NMP).[9] If solubility is an issue, especially with larger peptide chains, using more polar solvents like DMF or NMP is recommended.[9] Sonication can also help to dissolve the material.[3]
Q2: My peptide coupling reaction is slow or incomplete. What should I do?
Incomplete coupling is a common issue in peptide synthesis.[10] First, ensure all reagents are pure and anhydrous. To drive the reaction to completion, you can perform a "double couple," which means repeating the coupling step with fresh reagents.[10] Alternatively, you can try increasing the reaction temperature or using a more potent coupling reagent. Monitoring the reaction by TLC or LC-MS is crucial to determine if the starting material is being consumed.
Q3: How do I remove the Boc protecting group after my coupling reaction?
The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions.[3] A common method is to treat the compound with a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).[1][6] Another option is using 4M HCl in dioxane.[11] The reaction is usually fast, often completing within 30 minutes at room temperature.[11]
Q4: I am observing side reactions. How can I minimize them?
Side reactions can occur due to the activation of the carboxyl group or during deprotection steps.[12]
-
During Coupling: To minimize racemization, especially when coupling peptide fragments, it is highly recommended to use an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) along with your coupling reagent.[12]
-
During Deprotection: The use of scavengers, such as anisole or thioanisole, during acid-mediated deprotection can help prevent side reactions caused by the t-butyl cation intermediate.[11]
Q5: The hydrochloride salt is present in this compound. Do I need to neutralize it before a coupling reaction?
Yes. The amine group is protonated as a hydrochloride salt, which makes it unreactive as a nucleophile. Before the coupling reaction, the free amine must be liberated by adding a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[7] Typically, one equivalent of the base is used to neutralize the HCl salt.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Boc-Lys-OMe HCl | 99532-86-2 | Benchchem [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Overview of Custom Peptide Synthesis [peptide2.com]
Validation & Comparative
A Head-to-Head Comparison of H-Lys(Boc)-OMe Hydrochloride and Fmoc-Lys(Boc)-OH in Peptide Synthesis
In the intricate world of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to the success of constructing a desired peptide sequence. For the incorporation of lysine, a critical amino acid for structure, function, and subsequent modifications, researchers are often presented with a choice between various protected forms. This guide provides an in-depth, objective comparison between two commonly used lysine derivatives: H-Lys(Boc)-OMe hydrochloride and Fmoc-Lys(Boc)-OH . This comparison is tailored for researchers, scientists, and drug development professionals, offering a clear overview of their respective performances, supported by experimental data and detailed methodologies.
The fundamental difference between these two reagents lies in their orthogonal protection strategies, which dictates their primary application in either solution-phase or solid-phase peptide synthesis (SPPS). This compound, with its free α-amino group and C-terminal methyl ester, is principally suited for solution-phase synthesis.[1] In contrast, Fmoc-Lys(Boc)-OH is a cornerstone of modern Fmoc-based SPPS, featuring a base-labile Fmoc group for temporary N-terminal protection and an acid-labile Boc group for side-chain protection.[2][3][4]
Physicochemical and Performance Characteristics
A summary of the key properties and performance metrics of this compound and Fmoc-Lys(Boc)-OH is presented below. These values are compiled from typical experimental outcomes and product specifications.
| Property | This compound | Fmoc-Lys(Boc)-OH |
| Molecular Formula | C₁₂H₂₅ClN₂O₄ | C₂₆H₃₂N₂O₆ |
| Molecular Weight | 296.79 g/mol | 468.54 g/mol |
| Primary Application | Solution-Phase Peptide Synthesis (SPPS) | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) |
| α-Amino Protection | None (present as HCl salt) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Side-Chain Protection | Boc (tert-butyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| C-Terminal Group | Methyl Ester (-OMe) | Carboxylic Acid (-OH) |
| Solubility | ||
| DMSO | 100 mg/mL[5] | Soluble[2] |
| DMF | Soluble | Soluble[2] |
| Water | Soluble | Insoluble |
| Typical Coupling Yield | >95% (in solution phase with appropriate coupling agents) | >99% (in SPPS with standard coupling protocols)[6] |
| Purity of Final Peptide | Variable, dependent on purification after each step | High, typically >95% after cleavage and a single purification step[7] |
| Potential Side Reactions | Racemization during activation, side reactions related to prolonged coupling times. | Aspartimide formation, diketopiperazine formation, premature Fmoc removal by basic side chains.[8][9] |
Logical Workflow for Synthesis Strategy Selection
The decision to use this compound or Fmoc-Lys(Boc)-OH is fundamentally tied to the overall peptide synthesis strategy. The following diagram illustrates the decision-making process.
Caption: Decision workflow for selecting the appropriate lysine derivative.
Experimental Protocols
Detailed methodologies for the application of each lysine derivative are provided below. These protocols represent standard procedures and may require optimization based on the specific peptide sequence.
Protocol 1: Incorporation of Fmoc-Lys(Boc)-OH in Fmoc-SPPS
This protocol outlines a standard manual coupling cycle for the addition of Fmoc-Lys(Boc)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling:
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes at room temperature.
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
The resin is now ready for the next deprotection and coupling cycle.
-
References
- 1. Boc-Lys-OMe HCl | 99532-86-2 | Benchchem [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
A Researcher's Guide to Lysine Protecting Groups: A Comparative Analysis
In the realm of peptide synthesis and the development of sophisticated peptide-based therapeutics, the strategic selection of protecting groups for trifunctional amino acids like lysine is of paramount importance. The ε-amino group of lysine is a potent nucleophile, and its effective protection is crucial to prevent unwanted side reactions, such as chain branching, during peptide elongation. This guide provides a comprehensive comparison of the efficacy of various protecting groups for the lysine side chain, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic strategies.
Core Principles of Lysine Side-Chain Protection
The ideal protecting group for the lysine side chain should exhibit orthogonality to the Nα-protecting group (typically Fmoc or Boc) used for the peptide backbone synthesis. This means it must remain stable during the repeated cycles of Nα-deprotection and coupling, yet be selectively removable under specific conditions that do not affect other protecting groups or the peptide-resin linkage. This selective deprotection is the cornerstone of synthesizing complex peptides with site-specific modifications, such as branching, cyclization, and the attachment of reporter molecules.
Comparative Efficacy of Common Lysine Protecting Groups
The choice of a lysine side-chain protecting group is intrinsically linked to the overall solid-phase peptide synthesis (SPPS) strategy. The following tables summarize the properties and deprotection conditions for commonly used protecting groups in both Fmoc and Boc-SPPS.
For Fmoc-Based Solid-Phase Peptide Synthesis (Fmoc-SPPS)
| Protecting Group | Structure | Deprotection Conditions | Stability & Orthogonality | Common Side Reactions |
| tert-Butoxycarbonyl (Boc) | -(C=O)O-C(CH₃)₃ | Strong acid (e.g., high concentration of TFA, typically during final cleavage).[1] | Stable to the basic conditions of Fmoc removal (e.g., piperidine).[1] Fully orthogonal. | Tert-butylation of sensitive residues like Trp and Tyr if scavengers are not used during cleavage.[2] |
| Allyloxycarbonyl (Alloc) | -(C=O)O-CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[3] | Stable to both acidic (TFA) and basic (piperidine) conditions.[4] Orthogonal to both Fmoc and t-butyl-based protecting groups. | Incomplete removal if the catalyst is not fully active. |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | See structure | 2% Hydrazine (N₂H₄) in DMF.[5][6] | Stable to TFA and piperidine.[5] Orthogonal to Fmoc and t-butyl groups. | Prone to migration to an unprotected lysine ε-amino group, especially during piperidine treatment.[7] |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) | See structure | 2-10% Hydrazine (N₂H₄) in DMF.[6] | More sterically hindered and less prone to migration than Dde.[2] Stable to TFA and piperidine. | Can be difficult to remove in aggregated peptide sequences.[8] |
| 4-Methyltrityl (Mtt) | -C(C₆H₅)₂(C₆H₄-CH₃) | Highly acid-labile; removed with very mild acid (e.g., 1-2% TFA in DCM).[9] | Stable to piperidine. Orthogonal to Fmoc and t-butyl groups. | Can be prematurely cleaved by repeated TFA treatments if not carefully controlled. |
Quantitative Data from a Comparative Study on Branched Peptide Synthesis:
A study on the synthesis of branched variants of the HIV-1 antibody epitope gp41659–671 via selective deprotection of different lysine protecting groups provided the following purity data for the final products[3]:
| Lysine Protecting Group | Final Peptide Purity |
| Lys(Mtt) | 79% |
| Lys(Alloc) | 82% |
| Lys(ivDde) | 93% |
Note: This data is from a single study and may vary depending on the peptide sequence and specific reaction conditions.
For Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)
| Protecting Group | Structure | Deprotection Conditions | Stability & Orthogonality | Common Side Reactions |
| Benzyloxycarbonyl (Z) | -(C=O)O-CH₂-C₆H₅ | Strong acid (e.g., HF, TFMSA) or catalytic hydrogenolysis.[2][10] | Stable to the acidic conditions of Boc removal (TFA). | Incomplete removal with strong acids in complex peptides. |
| 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | -(C=O)O-CH₂-C₆H₄-Cl | Strong acid (e.g., HF, TFMSA).[10][11] | More stable to TFA than the Z group, providing better protection during Boc-SPPS.[10] | Requires harsh cleavage conditions. |
Experimental Protocols
The following are detailed methodologies for the selective deprotection of common lysine side-chain protecting groups on a solid support.
Protocol 1: Selective Deprotection of the Mtt Group in Fmoc-SPPS
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).
-
Deprotection: Treat the resin with a solution of 1-2% trifluoroacetic acid (TFA) and 1-5% triisopropylsilane (TIS) in DCM.[9] This is typically done in multiple short treatments (e.g., 10-15 treatments of 1 minute each) to minimize premature cleavage of other acid-labile groups.[9]
-
Monitoring: The release of the Mtt cation results in a yellow-orange color in the solution. Continue the treatments until the solution remains colorless.
-
Washing and Neutralization: Immediately after complete deprotection, wash the resin thoroughly with DCM.
-
Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).
-
Wash the resin with DMF and DCM to prepare for the subsequent reaction on the lysine side chain.
Protocol 2: Selective Deprotection of the Dde/ivDde Group in Fmoc-SPPS
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Deprotection: Treat the resin with a solution of 2% hydrazine monohydrate in DMF.[6] Typically, this is performed in three cycles of 3 minutes each.[6]
-
Washing: After the final hydrazine treatment, wash the resin thoroughly with DMF.
-
Confirmation: The deprotection can be monitored by a colorimetric test such as the Kaiser test to confirm the presence of a free primary amine.
Protocol 3: Selective Deprotection of the Alloc Group in Fmoc-SPPS
-
Resin Preparation: Swell the peptide-resin in anhydrous and degassed DCM or a mixture of DCM/DMF.
-
Deprotection Cocktail Preparation: In a separate vessel, prepare the deprotection cocktail. A common cocktail consists of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a scavenger such as phenylsilane in DCM.[3]
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes at room temperature.[12] The reaction mixture may turn yellow or orange.
-
Washing: After the reaction is complete, wash the resin thoroughly with DCM and DMF. A wash with a solution of sodium N,N-diethyldithiocarbamate in DMF can be used to remove residual palladium.
Protocol 4: Deprotection of Z and 2-Cl-Z Groups in Boc-SPPS
The Z and 2-Cl-Z protecting groups are typically removed during the final cleavage of the peptide from the resin using strong acids.
-
Resin Preparation: Dry the fully assembled peptide-resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail containing a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) and appropriate scavengers (e.g., anisole, p-cresol) to trap reactive carbocations.
-
Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail at low temperature (typically 0 °C) for a specified period (e.g., 1-2 hours).[13]
-
Work-up: After the reaction, the strong acid is removed by evaporation, and the crude peptide is precipitated with cold diethyl ether.
Visualizing the Workflow: SPPS with Orthogonal Lysine Protection
The following diagrams illustrate the logical workflow of solid-phase peptide synthesis incorporating an orthogonally protected lysine residue, allowing for on-resin side-chain modification.
Caption: Workflow for SPPS with on-resin lysine side-chain modification.
Caption: Logic of orthogonal protection in Fmoc-SPPS.
Conclusion
The selection of an appropriate protecting group for the lysine side chain is a critical decision that significantly impacts the efficiency and success of complex peptide synthesis. For Fmoc-SPPS, the Boc group offers robust and reliable protection for linear peptides, while Alloc, Dde, ivDde, and Mtt provide orthogonal handles for site-specific modifications. The choice among these should be guided by the desired modification chemistry and the potential for side reactions, such as the migration of the Dde group. In Boc-SPPS, the Z and 2-Cl-Z groups provide the necessary stability to the repetitive acid treatments of Boc removal, with the final deprotection occurring during the harsh final cleavage step. By carefully considering the comparative data and protocols presented, researchers can develop robust and efficient strategies for the synthesis of complex and highly functionalized peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. benchchem.com [benchchem.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. rsc.org [rsc.org]
- 13. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Comparative Spectroscopic Analysis of Protected Lysine Derivatives
A comprehensive spectroscopic comparison of H-Lys(Boc)-OMe hydrochloride and its common alternatives, H-Lys(Z)-OMe hydrochloride and H-Lys(Fmoc)-OMe hydrochloride, provides researchers in drug development and peptide synthesis with critical data for identification, purity assessment, and reaction monitoring. This guide offers a detailed analysis of their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside standardized experimental protocols.
Introduction to Protected Lysine Derivatives
In peptide synthesis, the protection of the lysine side chain's epsilon-amino group is crucial to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Z), and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups are frequently employed. The choice of protecting group can influence the solubility, reactivity, and spectroscopic properties of the resulting amino acid derivative. This guide focuses on the methyl ester hydrochloride salts of Nε-protected lysine, which are common starting materials in solution-phase peptide synthesis.
Mass Spectrometry Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The expected molecular weights and key fragments for the protonated molecules [M+H]⁺ are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Pattern |
| This compound | C₁₂H₂₅ClN₂O₄ | 296.79 | 261.18 | Loss of the Boc group (-100 Da) |
| H-Lys(Z)-OMe hydrochloride | C₁₅H₂₃ClN₂O₄ | 330.81 | 295.16 | Loss of the benzyloxy group (-91 Da) |
| H-Lys(Fmoc)-OMe hydrochloride | C₂₂H₂₇ClN₂O₄ | 418.91 | 383.20 | Loss of the Fmoc group (-222 Da) or fluorenyl group (-165 Da) |
Note: The [M+H]⁺ value corresponds to the free amine, as the hydrochloride salt dissociates in the ESI source.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule. The chemical shifts are influenced by the nature of the protecting group. Below is a summary of typical chemical shift ranges for the key protons and carbons in these molecules, generally recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectral Data
| Proton | H-Lys(Boc)-OMe | H-Lys(Z)-OMe | H-Lys(Fmoc)-OMe |
| α-CH | ~3.7 ppm (t) | ~3.7 ppm (t) | ~3.7 ppm (t) |
| ε-CH₂ | ~3.1 ppm (q) | ~3.1 ppm (q) | ~3.2 ppm (q) |
| O-CH₃ | ~3.7 ppm (s) | ~3.7 ppm (s) | ~3.7 ppm (s) |
| β, γ, δ-CH₂ | ~1.3-1.9 ppm (m) | ~1.3-1.9 ppm (m) | ~1.3-1.9 ppm (m) |
| Protecting Group | ~1.4 ppm (s, 9H, Boc) | ~5.1 ppm (s, 2H, Z), ~7.3 ppm (m, 5H, Z) | ~4.2-4.4 ppm (m, 3H, Fmoc), ~7.2-7.8 ppm (m, 8H, Fmoc) |
¹³C NMR Spectral Data
| Carbon | H-Lys(Boc)-OMe | H-Lys(Z)-OMe | H-Lys(Fmoc)-OMe |
| C=O (ester) | ~173 ppm | ~173 ppm | ~173 ppm |
| C=O (carbamate) | ~156 ppm | ~157 ppm | ~157 ppm |
| α-C | ~53 ppm | ~53 ppm | ~53 ppm |
| ε-C | ~40 ppm | ~41 ppm | ~41 ppm |
| O-CH₃ | ~52 ppm | ~52 ppm | ~52 ppm |
| β, γ, δ-C | ~22-32 ppm | ~22-32 ppm | ~22-32 ppm |
| Protecting Group | ~79 ppm (quat. C, Boc), ~28 ppm (CH₃, Boc) | ~66 ppm (CH₂, Z), ~128-137 ppm (Aromatic C, Z) | ~47 ppm (CH, Fmoc), ~67 ppm (CH₂, Fmoc), ~120-144 ppm (Aromatic C, Fmoc) |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the amino acid derivative hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a typical spectral width of 12 ppm is used. For ¹³C NMR, a spectral width of 220 ppm is common.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a solvent compatible with electrospray ionization, such as a mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Use an electrospray ionization mass spectrometer, typically a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis (MS/MS), select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Workflow and Structural Comparison
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship between the compared compounds.
A Comparative Guide to Lysine Protecting Group Strategies in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the selection of appropriately protected amino acid building blocks is paramount. H-Lys(Boc)-OMe hydrochloride has traditionally served as a valuable reagent, particularly in solution-phase peptide synthesis. However, the landscape of peptide chemistry, dominated by solid-phase peptide synthesis (SPPS), offers a diverse array of alternative lysine derivatives. These alternatives provide enhanced flexibility, orthogonality, and efficiency for synthesizing complex peptides, including those with post-translational modifications, branches, or cyclic structures.
This guide provides an objective comparison of this compound and its key alternatives, focusing on their applications, performance, and the chemical strategies they enable. We present quantitative data from various studies to facilitate an informed selection process and provide detailed experimental protocols for their use.
Comparison of Key Lysine Derivatives
The primary distinction between this compound and its modern counterparts lies in the protecting group strategy. While the former is suitable for traditional solution-phase synthesis, alternatives are designed for the more common Fmoc-based SPPS. These alternatives utilize orthogonal protecting groups on the ε-amino side chain of lysine, which can be selectively removed without affecting the temporary Nα-Fmoc group or other side-chain protecting groups. This orthogonality is the cornerstone of modern complex peptide synthesis.
| Reagent | Nα-Protection | Nε-Protection | C-Terminus | Primary Application | Key Features & Performance |
| This compound | Free Amine | Boc | Methyl Ester | Solution-Phase Peptide Synthesis | A foundational building block for solution-phase synthesis. Requires careful control of coupling conditions to avoid side reactions at the free Nα-amino group. |
| Fmoc-Lys(Boc)-OH | Fmoc | Boc | Carboxylic Acid | Fmoc Solid-Phase Peptide Synthesis (SPPS) | The most common derivative for incorporating lysine in Fmoc-SPPS. The Boc group is stable to the basic conditions used for Fmoc removal and is cleaved during the final acid-mediated cleavage from the resin.[1][2][3] |
| Cbz-Lys(Boc)-OH / Boc-Lys(Cbz)-OH | Cbz / Boc | Boc / Cbz | Carboxylic Acid | Boc and Z-based Peptide Synthesis | Used in peptide synthesis strategies where Cbz (Z) or Boc are employed for Nα-protection. The Cbz group is typically removed by hydrogenolysis. |
| Fmoc-Lys(Dde)-OH | Fmoc | Dde | Carboxylic Acid | Orthogonal Ligation, Branched & Cyclic Peptides | The Dde group is stable to the piperidine used for Fmoc removal but can be selectively cleaved with hydrazine, allowing for on-resin side-chain modification.[4] Potential for Dde migration under certain conditions has been reported.[5] |
| Fmoc-Lys(ivDde)-OH | Fmoc | ivDde | Carboxylic Acid | Orthogonal Ligation, Branched & Cyclic Peptides | The more sterically hindered ivDde group offers greater stability and less risk of migration compared to Dde.[6][7] It is also removed with hydrazine. A study on branched peptide synthesis reported a purity of 93% using this derivative.[8] |
| Fmoc-Lys(Mtt)-OH | Fmoc | Mtt | Carboxylic Acid | Orthogonal Ligation, Branched & Cyclic Peptides | The Mtt group is highly acid-labile and can be removed with a dilute solution of trifluoroacetic acid (TFA) while the peptide is still on the resin, leaving acid-labile groups like Boc intact.[9][10][11] A study reported a purity of 79% for a branched peptide synthesized with this reagent.[8] |
| Fmoc-Lys(Alloc)-OH | Fmoc | Alloc | Carboxylic Acid | Orthogonal Ligation, Branched & Cyclic Peptides | The Alloc group is removed under neutral conditions using a palladium catalyst, offering another layer of orthogonality.[4] A study on branched peptide synthesis reported a purity of 82% using this derivative.[8] |
| Aboc- and Abac-protected Lysine | Fmoc | Aboc / Abac | Carboxylic Acid | Chemoenzymatic Synthesis of Ubiquitin Chains | Novel, biocompatible protecting groups removable under mild, chemoselective conditions (periodate for Aboc, PLP for Abac), enabling the synthesis of complex protein structures like heterotypic ubiquitin chains.[12][13] |
Signaling Pathways and Experimental Workflows
Orthogonal Deprotection Strategy in Fmoc-SPPS
The following diagram illustrates the principle of orthogonal deprotection, which is central to the utility of the alternative lysine reagents.
Caption: Orthogonal deprotection workflow in Fmoc-SPPS.
Experimental Workflow for Branched Peptide Synthesis
This diagram outlines the general workflow for synthesizing a branched peptide using an orthogonally protected lysine derivative.
Caption: Workflow for branched peptide synthesis.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide using this compound
This protocol describes a classic approach to peptide bond formation in solution.
Materials:
-
This compound
-
N-terminally protected amino acid (e.g., Boc-Phe-OH)
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
-
Reagents for work-up and purification (e.g., 1M HCl, 5% NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Preparation of H-Lys(Boc)-OMe free base: Dissolve this compound (1.1 equivalents) in DCM. Add DIPEA (1.1 equivalents) and stir for 20 minutes at room temperature.
-
Activation of the carboxylic acid: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Phe-OH, 1.0 equivalent) and HBTU (1.0 equivalent) in DMF. Cool the solution to 0°C and add DIPEA (2.0 equivalents). Stir for 5 minutes.
-
Coupling: Add the solution of H-Lys(Boc)-OMe free base to the activated amino acid solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by silica gel column chromatography.
Protocol 2: Solid-Phase Synthesis of a Linear Peptide using Fmoc-Lys(Boc)-OH
This protocol outlines a standard cycle for incorporating Fmoc-Lys(Boc)-OH into a peptide chain on a solid support.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Lys(Boc)-OH
-
Coupling reagent: HBTU
-
Base: DIPEA
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvent: Methanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for another 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane - TIS) for 2-3 hours to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.[14][15] Precipitate the crude peptide in cold diethyl ether.
Protocol 3: On-Resin Lysine Side-Chain Deprotection and Modification (using Fmoc-Lys(Dde)-OH)
This protocol details the selective deprotection of the Dde group and subsequent modification of the lysine side chain.
Materials:
-
Peptide-resin containing an Fmoc-Lys(Dde)-OH residue
-
Dde deprotection solution: 2% hydrazine monohydrate in DMF[6][16]
-
Reagents for side-chain modification (e.g., acetic anhydride for acetylation)
-
Solvents: DMF, DCM
Procedure:
-
Resin Preparation: Ensure the Nα-Fmoc group of the terminal amino acid is intact. Swell the peptide-resin in DMF.
-
Dde Deprotection:
-
Treat the resin with 2% hydrazine in DMF for 3 minutes. Drain the solution.
-
Repeat the hydrazine treatment two more times.[6]
-
Wash the resin thoroughly with DMF (5x).
-
-
Side-Chain Modification (Example: Acetylation):
-
Treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Continue Peptide Synthesis: The Nα-Fmoc group can now be removed with piperidine to continue peptide chain elongation.
Conclusion
The choice of a lysine derivative is a critical decision in peptide synthesis that dictates the available synthetic strategies. While this compound remains a viable option for solution-phase synthesis, the advent of orthogonally protected lysine derivatives, particularly for Fmoc-SPPS, has revolutionized the field. Reagents such as Fmoc-Lys(Boc)-OH, Fmoc-Lys(Dde)-OH, Fmoc-Lys(ivDde)-OH, and Fmoc-Lys(Mtt)-OH provide the necessary tools to construct complex, modified peptides with high precision and efficiency. The selection among these alternatives should be guided by the specific requirements of the target peptide, considering factors such as the desired site of modification, the stability of other protecting groups, and the planned reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. dokumen.pub [dokumen.pub]
- 3. nbinno.com [nbinno.com]
- 4. chempep.com [chempep.com]
- 5. merel.si [merel.si]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Dde deprotection hydrazine mechanism | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
Benchmarking H-Lys(Boc)-OMe Hydrochloride: A Comparative Guide to Lysine Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of success in peptide synthesis. H-Lys(Boc)-OMe hydrochloride, a widely used derivative of L-lysine, offers a convenient starting point for the incorporation of this essential amino acid. However, its performance relative to other commercially available lysine derivatives can significantly impact reaction yields, purity of the final peptide, and the feasibility of complex synthetic strategies. This guide provides an objective comparison of this compound and its alternatives, supported by established experimental protocols to empower researchers in making informed decisions for their specific applications.
Comparative Analysis of Lysine Derivatives
The choice of a lysine derivative in peptide synthesis is primarily dictated by the protecting group strategy employed, most commonly the acid-labile tert-butyloxycarbonyl (Boc) or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) strategy for the α-amino group.[][2] The side-chain (ε-amino group) of lysine must also be protected to prevent unwanted side reactions.[3][4] this compound provides a pre-protected ε-amino group with a Boc group and a methyl ester protecting the C-terminus.
Below is a comparative overview of commonly used lysine derivatives, highlighting their key features and typical applications.
Table 1: Performance Characteristics of Common Lysine Derivatives
| Derivative | α-Amino Protection | ε-Amino Protection | C-Terminus | Key Advantages | Potential Disadvantages | Typical Application |
| H-Lys(Boc)-OMe·HCl | Free | Boc | Methyl Ester | Ready for coupling in Boc-based solution-phase synthesis.[5] | Limited use in Fmoc solid-phase peptide synthesis (SPPS) without Nα-protection. | Solution-phase peptide synthesis. |
| H-Lys(Z)-OMe·HCl | Free | Z | Methyl Ester | Z group is stable to mild acid but removable by hydrogenolysis.[6][7] | Requires catalytic hydrogenation for deprotection, which may not be compatible with all peptides. | Solution-phase synthesis; orthogonal protection schemes. |
| Fmoc-Lys(Boc)-OH | Fmoc | Boc | Free Acid | The standard choice for Fmoc-based SPPS.[8][9][10] High purity and compatibility with automated synthesizers.[11] | Boc deprotection requires strong acid (TFA).[10] | Fmoc Solid-Phase Peptide Synthesis (SPPS). |
| Boc-Lys(Z)-OH | Boc | Z | Free Acid | Orthogonal protection allows for selective deprotection of either the α-amino or ε-amino group.[7] | Primarily for Boc-based SPPS. | Boc SPPS requiring orthogonal side-chain manipulation. |
| Fmoc-Lys(Mtt)-OH | Fmoc | Mtt | Free Acid | Mtt group is highly acid-labile and allows for selective on-resin side-chain modification under mild acidic conditions.[12][13] | Mtt group can be sterically hindering. | Synthesis of branched or cyclic peptides. |
| Fmoc-Lys(Alloc)-OH | Fmoc | Alloc | Free Acid | Alloc group is removed under neutral conditions using a palladium catalyst, offering another layer of orthogonality.[10] | Requires a metal catalyst for deprotection. | Complex peptide synthesis requiring multiple orthogonal protecting groups. |
| Fmoc-Lys(Dde)-OH | Fmoc | Dde | Free Acid | Dde group is removed with hydrazine, providing orthogonality to both acid- and base-labile groups.[10] | Hydrazine can be problematic for certain peptide sequences. | Site-specific labeling and modification of peptides. |
Experimental Protocols for Performance Benchmarking
To quantitatively assess the performance of this compound against other derivatives, a standardized experimental workflow is essential. The following protocols outline the synthesis of a model peptide, followed by its purification and analysis.
Solid-Phase Peptide Synthesis (SPPS) of a Model Hexapeptide (Tyr-Gly-Gly-Phe-Lys-Gly)
This protocol is based on the widely used Fmoc/tBu strategy and can be adapted to compare the incorporation efficiency and subsequent purity of peptides synthesized with different lysine derivatives.[12]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Lysine derivative to be tested (e.g., Fmoc-Lys(Boc)-OH)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treatment with 20% piperidine in DMF for 10 minutes, repeated twice. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using the specific lysine derivative at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Workflow for Solid-Phase Peptide Synthesis
HPLC Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides.
Materials:
-
Crude peptide sample
-
HPLC system with a C18 reversed-phase column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Solvent A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Gradient: A typical gradient for a hexapeptide would be a linear gradient from 5% to 65% Solvent B over 20-30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peptide peak area relative to the total area of all peaks.
-
Table 2: Template for Recording Comparative Performance Data
| Lysine Derivative Used | Crude Peptide Yield (mg) | Crude Purity by HPLC (%) | Key Impurities Observed (if any) |
| H-Lys(Boc)-OMe·HCl (in Solution Phase) | |||
| Fmoc-Lys(Boc)-OH | |||
| Fmoc-Lys(Z)-OH | |||
| Fmoc-Lys(Mtt)-OH | |||
| Other derivatives... |
Application in Biological Systems: Lysine and the mTOR Signaling Pathway
Lysine is not only a fundamental building block of proteins but also a signaling molecule that can influence cellular processes. Studies have shown that lysine can activate the mechanistic Target of Rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[16][17] The availability of lysine can impact the phosphorylation and activation of key components of the mTORC1 complex, thereby influencing downstream cellular activities.[18]
Lysine-Mediated mTORC1 Activation
The synthesis of peptides and peptidomimetics containing specific lysine derivatives is crucial for studying these pathways. For instance, creating peptides with post-translationally modified lysine residues (e.g., acetylated or ubiquitinated) allows researchers to investigate their specific roles in protein interactions and signaling cascades. The use of orthogonally protected lysine derivatives, such as Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH, is instrumental in the synthesis of such modified peptides.
Application in Drug Development: Synthesis of Ubiquitinated Peptides and PROTACs
The selective modification of lysine residues is a cornerstone of advanced drug development strategies.
Synthesis of Ubiquitinated Peptides: Ubiquitination, the attachment of ubiquitin to a lysine residue of a target protein, is a critical post-translational modification that governs protein degradation and signaling. The chemical synthesis of ubiquitinated peptides and proteins is essential for studying the enzymes involved in this pathway (E1, E2, and E3 ligases) and for developing inhibitors. This often involves the use of lysine derivatives with orthogonal protecting groups that allow for the selective attachment of ubiquitin or a ubiquitin-like moiety.[19]
PROTACs (PROteolysis TArgeting Chimeras): PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They typically consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The synthesis of PROTACs often involves the use of protected lysine derivatives to incorporate the E3 ligase ligand or to serve as an attachment point for the linker.[20][21]
General Workflow for Synthesis of a Lysine-Linked PROTAC
Conclusion
While this compound is a valuable reagent for specific applications in solution-phase peptide synthesis, the broader landscape of solid-phase peptide synthesis and the development of complex peptide-based therapeutics necessitate a wider range of lysine derivatives. The choice between Boc, Fmoc, Z, and other orthogonal protecting groups for the ε-amino group of lysine is a strategic decision that directly influences the efficiency, purity, and versatility of the synthetic route. By employing the standardized benchmarking protocols outlined in this guide, researchers can quantitatively evaluate the performance of different lysine derivatives and select the optimal building block for their research and development endeavors.
References
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. chempep.com [chempep.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The activation of mTOR signalling modulates DNA methylation by enhancing DNMT1 translation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to H-Lys(Boc)-OMe Hydrochloride for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. This guide provides a detailed comparison of H-Lys(Boc)-OMe hydrochloride, a key building block, with its common alternatives. By presenting objective performance data and outlining experimental protocols, we aim to facilitate an informed choice for your specific research needs.
This compound is a derivative of the amino acid L-lysine where the side-chain amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is esterified as a methyl ester. The alpha-amino group is present as a hydrochloride salt. This combination of protecting groups makes it a versatile reagent, particularly in solution-phase peptide synthesis.
Comparative Analysis of Lysine Derivatives
The choice of a lysine derivative in peptide synthesis is dictated by the overall protection strategy, the desired C-terminal modification, and the coupling chemistry employed. This compound is often compared with other derivatives such as Fmoc-Lys(Boc)-OH and Boc-Lys(Z)-OH, each with distinct advantages and applications.
| Parameter | This compound | Fmoc-Lys(Boc)-OH | Boc-Lys(Z)-OH |
| Appearance | White to off-white powder or crystals[1] | White to off-white powder[2] | White powder |
| Purity (Typical) | ≥98.0% (TLC, qNMR, Titration)[1][3][4] | ≥99.0% (HPLC)[5] | ≥98% |
| Optical Rotation | +17.0° to +20.0° (c=1, methanol) | -9.5° to -14.5° (c=1, DMF)[2] | Specific rotation varies by supplier |
| Molecular Weight | 296.79 g/mol [3][4] | 468.54 g/mol [6] | 380.44 g/mol [7] |
| Alpha-Amino Protection | None (hydrochloride salt) | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | Boc (Acid-labile) | Boc (Acid-labile) | Z (Benzyloxycarbonyl; Hydrogenolysis/strong acid labile) |
| Carboxyl Protection | Methyl ester | None (Free acid) | None (Free acid) |
| Primary Application | Solution-phase peptide synthesis[3][4] | Solid-phase peptide synthesis (Fmoc chemistry) | Solution-phase and Boc solid-phase peptide synthesis |
Performance Comparison in Peptide Synthesis
This compound is particularly well-suited for solution-phase synthesis due to its protected carboxyl group, which prevents unwanted side reactions. The free alpha-amino group is readily available for coupling after neutralization.
Fmoc-Lys(Boc)-OH is the standard choice for solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The Fmoc group is stable to the acidic conditions used for side-chain deprotection and cleavage from the resin, but is easily removed by a mild base like piperidine.
Boc-Lys(Z)-OH is often used in Boc-based SPPS and solution-phase synthesis. The benzyloxycarbonyl (Z) protecting group on the side chain is removable by catalytic hydrogenolysis or strong acids, offering an alternative deprotection strategy to the Boc group.
Experimental Protocols
Accurate assessment of the quality and purity of these amino acid derivatives is crucial. Below are detailed methodologies for key analytical tests.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the chemical purity of the lysine derivative.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient Elution:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Analysis: Integrate the peak areas and calculate the percentage purity.
¹H-NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the lysine derivative.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (if required)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.
-
Acquisition: Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedures.
-
Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts, multiplicities, and integrations of the observed signals with the expected structure of the compound. For this compound, characteristic peaks include those for the Boc group (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.7 ppm), and the protons of the lysine backbone and side chain.
Polarimetry for Determination of Optical Rotation
Objective: To measure the specific rotation of the chiral amino acid derivative, confirming its enantiomeric purity.
Instrumentation:
-
Polarimeter
Reagents:
-
Specified solvent (e.g., methanol or DMF)
Procedure:
-
Sample Preparation: Accurately prepare a solution of the sample in the specified solvent at a known concentration (e.g., c=1, meaning 1 g/100 mL).
-
Measurement: Calibrate the polarimeter with the pure solvent. Measure the optical rotation of the sample solution at a specified temperature (usually 20°C or 25°C) and wavelength (usually the sodium D-line, 589 nm).
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Visualizing the Workflow and Applications
To better understand the utility of this compound, the following diagrams illustrate its role in a typical experimental workflow and a potential signaling pathway application of a synthesized peptide.
Caption: Workflow for solution-phase peptide synthesis using this compound.
Caption: A potential signaling pathway where a custom peptide synthesized with a lysine derivative could act as a ligand.
References
- 1. H-Lys(Boc)-OMe.HCl 2389-48-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. omizzur.com [omizzur.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. H-Lys(Boc)-OMe 塩酸塩 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Fmoc-Lys(Boc)-OH [cem.com]
- 6. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Safety Operating Guide
Personal protective equipment for handling H-Lys(Boc)-OMe hydrochloride
Essential Safety and Handling of H-Lys(Boc)-OMe Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical reagents such as this compound. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. Adherence to these guidelines is critical to minimize risks and ensure safe and effective handling of this compound.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Methyl N6-(tert-Butoxycarbonyl)-L-lysinate Hydrochloride, Nε-Boc-L-lysine Methyl Ester Hydrochloride
Hazard Identification and Precautionary Measures:
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
| Hazard Statement | Precautionary Measures |
| H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H315: Causes skin irritation | P264: Wash hands thoroughly after handling.[1] P280: Wear protective gloves/protective clothing.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| H319: Causes serious eye irritation | P280: Wear eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Eye & Face Protection | Safety glasses with side shields or goggles | Must meet appropriate national standards. A face shield should be worn if there is a significant splash hazard. |
| Skin & Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Full-length pants and closed-toe shoes | Pants should be made of a non-synthetic material. Shoes must cover the entire foot. | |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge if engineering controls are insufficient or if dust may be generated. |
Experimental Protocols: Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial to mitigate risks.
Operational Plan for Safe Handling
-
Preparation:
-
Conduct a pre-work hazard assessment.
-
Ensure a certified chemical fume hood is operational.
-
Verify that all necessary PPE is available and in good condition.
-
Have an emergency spill kit readily accessible.
-
-
Handling:
-
Always handle the solid material within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid the creation of dust when transferring the compound.[1] Use appropriate tools such as a spatula or powder funnel.
-
Keep the container tightly sealed when not in use.[1]
-
Maintain controlled conditions during any reaction.
-
-
Cleanup and Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Disposal Plan
-
Solid Chemical Waste:
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, labeled, and sealed hazardous waste container.
-
-
Contaminated Solvents:
-
Collect any solvents used for decontamination or from the reaction mixture in a designated, labeled, and sealed hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
